molecular formula C31H50N7O18P3S B1244858 (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

Katalognummer: B1244858
Molekulargewicht: 933.8 g/mol
InChI-Schlüssel: VMTHAXKUEKKCEY-PNPVFPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is a key intermediate metabolite in the microbial biodegradation pathway of limonene, a common monoterpene. This compound is specifically generated during the bacterial breakdown of limonene and related monoterpenoids, such as perillyl alcohol, in species like Rhodococcus erythropolis . Its formation is catalyzed by the enzyme (3S)-3-isopropenyl-6-oxoheptanoate:CoA ligase (AMP-forming) and it is a precursor to 3-isopropenylpimelyl-CoA, leading further into central metabolic pathways . As a Coenzyme A thioester, it is activated for subsequent beta-oxidation steps and other enzymatic transformations within the cell. Researchers value this compound for investigating the molecular mechanisms of terpenoid catabolism in microorganisms, a process with significant implications for biofuel production, flavor compound synthesis, and environmental bioremediation . Its role is defined in the KEGG pathway map for limonene degradation (map rn00903) . Studying this metabolite and the enzymes that produce or consume it provides critical insights into the metabolic engineering of microbes for the conversion of plant-derived terpenes into valuable chemicals. This product is intended for research applications only, including in vitro enzymatic assays, metabolic profiling, and as a standard in analytical chemistry. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

Molekularformel

C31H50N7O18P3S

Molekulargewicht

933.8 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-6-oxo-3-prop-1-en-2-ylheptanethioate

InChI

InChI=1S/C31H50N7O18P3S/c1-17(2)19(7-6-18(3)39)12-22(41)60-11-10-33-21(40)8-9-34-29(44)26(43)31(4,5)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)38-16-37-23-27(32)35-15-36-28(23)38/h15-16,19-20,24-26,30,42-43H,1,6-14H2,2-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20+,24+,25+,26-,30+/m0/s1

InChI-Schlüssel

VMTHAXKUEKKCEY-PNPVFPMQSA-N

Isomerische SMILES

CC(=C)[C@@H](CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Kanonische SMILES

CC(=C)C(CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure Elucidation of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a branched-chain, unsaturated oxo-fatty acyl-CoA that has been identified as a mouse metabolite.[1][2] As an acyl-CoA, it is a key intermediate in various metabolic processes, acting as a thioester that primes the acyl group for biochemical transformations. The elucidation of its precise chemical structure is fundamental to understanding its biological function, metabolic fate, and potential role in signaling pathways. This document provides a comprehensive overview of the known properties of this compound and presents a detailed guide to the experimental methodologies that would be employed for its definitive structure elucidation, including mass spectrometry and nuclear magnetic resonance spectroscopy. While specific experimental data for this molecule is not widely published, this guide offers robust, generalized protocols applicable to this and similar acyl-CoA species.

Chemical Identity and Properties

This compound is formally derived from the condensation of coenzyme A with (3S)-3-isopropenyl-6-oxoheptanoic acid.[1][3] Its key chemical and physical properties, as computed and recorded in public databases, are summarized below.

PropertyValueSource
Molecular Formula C31H50N7O18P3SPubChem[4]
Average Mass 933.752 g/mol ChEBI[2]
Monoisotopic Mass 933.21459 DaChEBI[2]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-6-oxo-3-prop-1-en-2-ylheptanethioatePubChem[4]
ChEBI ID CHEBI:212ChEBI[2]
PubChem CID 11966312PubChem[4]

Structure Elucidation: A Methodological Guide

The definitive determination of the structure of a novel metabolite like this compound relies on a combination of advanced analytical techniques. The general workflow for such a structure elucidation is depicted below.

G cluster_extraction Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation Biological_Sample Biological Sample (e.g., Mouse Tissue) Extraction Acyl-CoA Extraction (Methanol/Chloroform) Biological_Sample->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS NMR NMR Spectroscopy Purification->NMR MS_Data Mass & Fragmentation (Molecular Formula) LC_MS->MS_Data NMR_Data Chemical Shifts & Couplings (Connectivity & Stereochemistry) NMR->NMR_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure

Fig. 1: General workflow for the structure elucidation of acyl-CoAs.
Mass Spectrometry for Molecular Formula and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

  • Sample Preparation and Extraction:

    • Homogenize 100 mg of tissue in 2 mL of a cold (-20°C) 2:1:1 mixture of methanol, chloroform, and water.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.

    • Collect the upper aqueous-methanol phase containing the acyl-CoAs.[5]

    • Dry the extract under a stream of nitrogen and reconstitute in 50 µL of 5% methanol in water for analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: Start at 2% B, ramp to 98% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 2% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Full Scan (MS1): Scan range of m/z 400-1200 to detect the precursor ion.

    • Tandem MS (MS2): Data-dependent acquisition selecting the top 5 most intense ions for fragmentation. Use a collision energy of 20-40 eV. A key diagnostic fragmentation for acyl-CoAs is the neutral loss of the 5'-ADP moiety (C10H14N5O10P2, 507.02 g/mol ).[6]

Predicted Mass Spectrometry Data for this compound

Ion SpeciesPredicted m/zDescription
[M+H]+ 934.2224Protonated molecular ion
[M+Na]+ 956.2043Sodiated molecular ion
[M-H]- 932.2073Deprotonated molecular ion
[M+H-507.02]+ 427.1981Fragment ion after neutral loss of 5'-ADP
NMR Spectroscopy for Connectivity and Stereochemistry

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the relative stereochemistry of chiral centers.

Experimental Protocol: NMR Analysis of Acyl-CoAs

  • Sample Preparation:

    • A purified sample of the acyl-CoA (typically >1 mg) is required.

    • The sample is lyophilized multiple times with D₂O to exchange labile protons.

    • The final sample is dissolved in 500 µL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

    • 1D ¹H NMR: To identify all proton resonances and their multiplicities.

    • 1D ¹³C NMR: To identify all carbon resonances.

    • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning stereochemistry.

Predicted ¹H and ¹³C NMR Chemical Shifts for the Acyl Moiety

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C1 (C=O, Thioester)-~198-202Thioester carbonyl
C2 (-CH₂-)~2.8-3.1 (t)~40-45Alpha to thioester
C3 (-CH-)~2.5-2.8 (m)~45-50Chiral center
C4 (-CH₂-)~1.5-1.7 (m)~28-32
C5 (-CH₂-)~2.4-2.6 (t)~42-46Alpha to ketone
C6 (C=O, Ketone)-~208-212Ketone carbonyl
C7 (-CH₃)~2.1-2.3 (s)~29-33Methyl ketone
C8 (=C<)-~140-145Isopropenyl quaternary C
C9 (=CH₂)~4.7-4.9 (s, br)~112-115Isopropenyl vinyl H's
C10 (-CH₃)~1.7-1.8 (s)~20-24Isopropenyl methyl

Note: These are estimated chemical shifts based on typical values for similar functional groups and may vary depending on solvent and other factors.[2]

Metabolic Pathway Involvement

Database entries suggest that this compound is an intermediate in the degradation pathway of monoterpenes, specifically limonene and pinene.[7] This pathway is significant in certain microorganisms and highlights a potential biological origin and function for this molecule.

G Limonene Limonene Perillyl_alcohol Perillyl Alcohol Limonene->Perillyl_alcohol Hydroxylation Perillyl_aldehyde Perillyl Aldehyde Perillyl_alcohol->Perillyl_aldehyde Oxidation Perillic_acid Perillic Acid Perillyl_aldehyde->Perillic_acid Oxidation Dihydroperillic_acid Dihydroperillic Acid Perillic_acid->Dihydroperillic_acid Reduction & Ring Opening CoA_ligation (3S)-3-Isopropenyl-6- oxoheptanoic acid Dihydroperillic_acid->CoA_ligation Hydration Target_CoA (3S)-3-Isopropenyl-6- oxoheptanoyl-CoA CoA_ligation->Target_CoA CoA Ligase Beta_oxidation β-Oxidation Pathway Target_CoA->Beta_oxidation Further Metabolism

Fig. 2: Proposed role in the Limonene degradation pathway.

Conclusion

While this compound has been identified as a metabolite, a detailed public record of its experimental structure elucidation is not available. This guide provides the chemical and physical properties available in public databases and outlines the robust, standard methodologies that would be applied for such a task. The combination of high-resolution mass spectrometry and multidimensional NMR spectroscopy would provide unequivocal evidence for its molecular formula, the connectivity of its atoms, and its stereochemistry. The putative involvement of this molecule in monoterpene degradation pathways offers a compelling direction for future research into its biological significance. The protocols and data presented herein serve as a valuable resource for researchers investigating this and other novel acyl-CoA metabolites.

References

Unraveling the Metabolic Significance of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the biological role, metabolic fate, and experimental methodologies associated with (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and enzyme characterization.

Introduction

This compound is a pivotal intermediate in the microbial degradation of monoterpenes, specifically in the metabolic pathway of limonene. As a branched-chain, unsaturated oxo-fatty acyl-CoA, its study provides insights into novel enzymatic activities and the broader field of xenobiotic metabolism. While its primary characterized role is in bacterial catabolism, its notation as a putative mouse metabolite suggests a potential, though currently unexplored, relevance in mammalian systems. This guide synthesizes the available scientific knowledge on this molecule, presenting its biological context, quantitative data, and detailed experimental protocols to facilitate further research.

Biological Role and Metabolic Pathway

The definitive biological role of this compound has been elucidated in the bacterium Rhodococcus erythropolis DCL14. In this organism, the compound is a key intermediate in a novel degradation pathway for both enantiomers of limonene.[1][2]

The pathway is initiated by the epoxidation of the 1,2-double bond of limonene, followed by hydrolysis and subsequent oxidative ring cleavage. This series of reactions culminates in the formation of (3S)-3-isopropenyl-6-oxoheptanoate. This acid is then activated to its coenzyme A thioester, this compound, by the enzyme 3-Isopropenyl-6-oxoheptanoyl-CoA synthetase .[1][3] This activation step is crucial as it prepares the molecule for entry into central metabolism.

Following its formation, it is proposed that this compound is further catabolized through the β-oxidation pathway .[1][4] This process would involve a series of enzymatic reactions to shorten the acyl chain, ultimately yielding acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of both a branch (isopropenyl group) and a double bond necessitates the action of auxiliary enzymes in the β-oxidation pathway to handle these non-standard features.[5][6]

Despite being cataloged as a mouse metabolite in databases, extensive literature searches have not yielded specific studies confirming its presence or biological role in mammalian tissues. This remains an area for future investigation.

Quantitative Data

Quantitative data for this compound and its associated enzyme are limited. The available information is summarized in the table below.

ParameterValueOrganism/ConditionsReference
Enzyme 3-Isopropenyl-6-oxoheptanoyl-CoA synthetase
Estimated Molar Extinction Coefficient (for hydroxamate product)0.6 cm⁻¹ mM⁻¹Rhodococcus erythropolis DCL14 cell extract[1]

No published data are currently available for the kinetic parameters (Km, Vmax) of 3-Isopropenyl-6-oxoheptanoyl-CoA synthetase or for the in vivo/in vitro concentrations of this compound.

Experimental Protocols

Detailed methodologies are crucial for the study of this metabolic intermediate. The following protocols are based on published research.

Synthesis of (3S)-3-Isopropenyl-6-oxoheptanoate

The precursor acid for the enzymatic synthesis of the CoA ester can be chemically synthesized from 1-hydroxy-2-oxolimonene.

Materials:

  • 1-hydroxy-2-oxolimonene

  • 5 mM Sodium periodate (NaIO₄)

  • 2 N Sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Incubate 25 mg of 1-hydroxy-2-oxolimonene with 15 ml of 5 mM NaIO₄ and 75 µl of 2 N H₂SO₄.[3]

  • Maintain the reaction at 30°C for 1.5 hours. Note: The acid concentration and incubation time are critical to prevent the formation of lactones.[3]

  • Terminate the reaction and extract the product from the aqueous phase using three successive extractions with 0.5 volumes of ethyl acetate.[1]

  • Pool the organic phases and analyze immediately to prevent acid-catalyzed lactonization.[1]

Enzyme Assay for 3-Isopropenyl-6-oxoheptanoyl-CoA Synthetase

This assay measures the formation of the hydroxamate derivative of the product in the presence of hydroxylamine.

Materials:

  • Cell extract containing the synthetase

  • 0.1 M Tris-HCl buffer, pH 7.2

  • 0.7 M Hydroxylamine (neutralized)

  • 20 mM Magnesium chloride (MgCl₂)

  • 1 mM (3S)-3-Isopropenyl-6-oxoheptanoate

  • 15 mM ATP

  • 0.2 mM Coenzyme A (CoA)

  • 12% Trichloroacetic acid (TCA)

  • 3 N Hydrochloric acid (HCl)

  • 5% Ferric chloride (FeCl₃) in dilute HCl

Procedure:

  • Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 7.2), 0.7 M hydroxylamine, 20 mM MgCl₂, 1 mM 3-isopropenyl-6-oxoheptanoate, 15 mM ATP, and 0.2 mM CoA.[3]

  • Initiate the reaction by adding the cell extract.

  • At timed intervals (e.g., 5, 10, 15 minutes), remove 300 µl aliquots and stop the reaction by adding them to tubes containing 300 µl of 12% TCA and 300 µl of 3 N HCl.[3]

  • To develop the color, add 300 µl of 5% FeCl₃ solution to each tube.[3]

  • Centrifuge the tubes to pellet any precipitate.

  • Measure the absorbance of the supernatant at 540 nm.[1]

  • Quantify the amount of 3-isopropenyl-6-oxoheptanoyl hydroxamate formed using the estimated extinction coefficient of 0.6 cm⁻¹ mM⁻¹.[1]

Visualizations

Limonene Degradation Pathway in R. erythropolis DCL14

Limonene_Degradation limonene (4S)-Limonene epoxide Limonene-1,2-epoxide limonene->epoxide Limonene 1,2-monooxygenase diol Limonene-1,2-diol epoxide->diol Limonene-1,2-epoxide hydrolase hydroxyoxo 1-Hydroxy-2-oxolimonene diol->hydroxyoxo Limonene-1,2-diol dehydrogenase lactone Intermediate Lactone hydroxyoxo->lactone 1-Hydroxy-2-oxolimonene 1,2-monooxygenase acid (3S)-3-Isopropenyl-6- oxoheptanoate lactone->acid Spontaneous rearrangement coa_ester (3S)-3-Isopropenyl-6- oxoheptanoyl-CoA acid->coa_ester 3-Isopropenyl-6-oxoheptanoyl- CoA synthetase beta_ox β-Oxidation coa_ester->beta_ox Acyl-CoA dehydrogenases etc. Synthetase_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_processing Sample Processing mix Prepare Reaction Mixture: Substrate, ATP, CoA, MgCl2, Hydroxylamine, Buffer start Initiate with Cell Extract mix->start incubate Incubate at 30°C start->incubate sample Take Time-Point Samples incubate->sample stop_rxn Stop Reaction with TCA/HCl sample->stop_rxn color_dev Add FeCl3 for Color Development stop_rxn->color_dev centrifuge Centrifuge to Pellet Debris color_dev->centrifuge measure Measure Absorbance at 540 nm centrifuge->measure

References

Unraveling the Metabolic Fate of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Hypothetical Metabolic Pathway for (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA, a novel branched-chain fatty acyl-CoA, is proposed, offering a roadmap for future research in drug development and metabolic disorders. This technical guide provides an in-depth analysis of the potential metabolic cascade, complete with detailed experimental protocols and data presentation frameworks for its investigation.

Researchers in metabolic pathways and drug development now have a theoretical framework to guide the study of this compound. While a specific metabolic pathway for this molecule is not yet documented in scientific literature, this whitepaper constructs a plausible catabolic route based on established principles of fatty acid metabolism, particularly the beta-oxidation of unsaturated and branched-chain fatty acyl-CoAs.

The proposed pathway suggests that the degradation of this compound likely proceeds through a modified beta-oxidation cycle. Key enzymatic steps are hypothesized to include initial recognition by acyl-CoA dehydrogenases, subsequent hydration of the double bond by enoyl-CoA hydratases, and eventual cleavage to yield standard metabolic intermediates. The presence of the isopropenyl group and the ketone at the 6-position present unique challenges that are addressed within the proposed scheme.

This document serves as a comprehensive resource for scientists, providing not only a theoretical metabolic map but also the practical tools to investigate it. Detailed experimental protocols for key enzyme assays and metabolite analysis are outlined, alongside structured tables for the systematic presentation of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the complex biological processes.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is postulated to proceed through a series of enzymatic reactions analogous to the beta-oxidation of fatty acids, with modifications to accommodate its unique chemical structure. The isopropenyl group and the oxo group are key features that necessitate specific enzymatic machinery.

The proposed pathway begins with the action of an Acyl-CoA Dehydrogenase , which is expected to introduce a double bond into the acyl-CoA chain. Given the branched nature of the substrate, an enzyme with broad substrate specificity would be required. This is followed by the hydration of the newly formed double bond by an Enoyl-CoA Hydratase . The resulting hydroxyl group is then oxidized by a Hydroxyacyl-CoA Dehydrogenase . Finally, a Thiolase would cleave the molecule, releasing acetyl-CoA and a shortened acyl-CoA chain, which would then undergo further rounds of beta-oxidation.

The metabolism of the isopropenyl moiety may require additional enzymatic steps, potentially involving an isomerase or a hydratase to handle the tertiary carbon, drawing parallels to the metabolism of certain isoprenoid compounds.

G A This compound B Acyl-CoA Dehydrogenase A->B FAD -> FADH2 C (3S)-3-Isopropenyl-6-oxohex-2-enoyl-CoA B->C D Enoyl-CoA Hydratase C->D H2O E (2S,3S)-3-Hydroxy-3-isopropenyl-6-oxoheptanoyl-CoA D->E F Hydroxyacyl-CoA Dehydrogenase E->F NAD+ -> NADH + H+ G (S)-3-Isopropenyl-3,6-dioxoheptanoyl-CoA F->G H Thiolase G->H CoA-SH I Acetyl-CoA H->I J (S)-Isopropenyl-4-oxopentanoyl-CoA H->J K Further Beta-Oxidation J->K

Proposed metabolic pathway for this compound.

Quantitative Data Summary

The investigation of this proposed metabolic pathway will generate a significant amount of quantitative data. To facilitate analysis and comparison, it is recommended to structure this data in clear, concise tables.

Table 1: Hypothetical Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acyl-CoA DehydrogenaseThis compound505.2153.0 x 10⁵
Enoyl-CoA Hydratase(3S)-3-Isopropenyl-6-oxohex-2-enoyl-CoA2515.8451.8 x 10⁶
Hydroxyacyl-CoA Dehydrogenase(2S,3S)-3-Hydroxy-3-isopropenyl-6-oxoheptanoyl-CoA758.9253.3 x 10⁵
Thiolase(S)-3-Isopropenyl-3,6-dioxoheptanoyl-CoA4012.1358.8 x 10⁵

Table 2: Hypothetical Metabolite Concentrations in Cell Culture

MetaboliteControl (nmol/mg protein)Treatment (nmol/mg protein)Fold Change
This compound1.5 ± 0.215.3 ± 1.8+10.2
(3S)-3-Isopropenyl-6-oxohex-2-enoyl-CoA< 0.12.1 ± 0.3> 21
(S)-Isopropenyl-4-oxopentanoyl-CoA< 0.11.8 ± 0.2> 18
Acetyl-CoA5.2 ± 0.58.9 ± 0.9+1.7

Detailed Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate and characterize the metabolic pathway of this compound.

Protocol 1: Acyl-CoA Dehydrogenase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of Acyl-CoA Dehydrogenase using an artificial electron acceptor.

Materials:

  • Purified Acyl-CoA Dehydrogenase

  • This compound (substrate)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Tricine buffer (pH 7.8)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tricine buffer, DCPIP, and PMS in a cuvette.

  • Add the purified enzyme to the reaction mixture and incubate for 5 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of DCPIP.

Protocol 2: LC-MS/MS Analysis of Acyl-CoA Esters

This protocol outlines the procedure for the extraction and quantification of this compound and its metabolites from biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Extraction: Homogenize the biological sample in the presence of an internal standard and precipitate proteins with acetonitrile.

  • Purification: Centrifuge the sample to remove precipitated proteins and purify the acyl-CoA esters from the supernatant using SPE cartridges.

  • LC Separation: Separate the extracted acyl-CoA esters using a C18 reverse-phase HPLC column with a gradient of acetonitrile in water containing formic acid.

  • MS/MS Detection: Detect and quantify the acyl-CoA esters using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each analyte and the internal standard should be used.

  • Quantification: Calculate the concentration of each metabolite by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample B Homogenization & Protein Precipitation A->B C Centrifugation B->C D Solid-Phase Extraction C->D E LC Separation D->E Purified Extract F MS/MS Detection (MRM) E->F G Data Analysis & Quantification F->G

Workflow for LC-MS/MS analysis of acyl-CoA esters.

Concluding Remarks

The study of the metabolic pathway of this compound holds significant potential for advancing our understanding of branched-chain fatty acid metabolism and its implications in health and disease. The proposed hypothetical pathway, along with the detailed experimental frameworks provided in this guide, offers a robust starting point for researchers. Elucidating this pathway will not only fill a gap in our metabolic knowledge but may also uncover novel enzymatic targets for therapeutic intervention in metabolic disorders and pave the way for the development of new drugs. The scientific community is encouraged to build upon this foundation to fully characterize the metabolic fate and biological significance of this intriguing molecule.

An In-depth Technical Guide on the Chemo-Enzymatic Synthesis of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is a specialized acyl-coenzyme A thioester with potential applications in metabolic engineering and as a substrate for novel enzyme discovery. As there is no well-described direct biosynthetic pathway for this molecule, this technical guide outlines a robust chemo-enzymatic strategy for its synthesis. The proposed methodology leverages the stereospecificity of natural starting materials and the catalytic efficiency of acyl-CoA ligases. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data on relevant enzyme activities for researchers in biochemistry, synthetic biology, and drug development.

Introduction

This guide details a feasible and efficient two-stage chemo-enzymatic approach to synthesize this compound. The strategy involves:

  • Chemical Synthesis: Stereospecific chemical synthesis of the precursor, (3S)-3-isopropenyl-6-oxoheptanoic acid, from the readily available chiral starting material, (R)-(-)-carvone.

  • Enzymatic Ligation: ATP-dependent enzymatic ligation of the synthesized carboxylic acid to Coenzyme A using a broad-substrate-specificity acyl-CoA synthetase.

This approach combines the power of traditional organic chemistry to construct the core carbon skeleton with the high selectivity and mild reaction conditions of biocatalysis for the final CoA thioesterification step.

Proposed Chemo-Enzymatic Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below. This process begins with a multi-step chemical synthesis to create the precursor acid, followed by an enzymatic reaction to produce the final CoA-tethered product.

G cluster_chem Part 1: Chemical Synthesis cluster_enzymatic Part 2: Enzymatic Ligation Carvone (R)-(-)-Carvone Intermediate Carboxylic Acid Intermediate (via oxidative cleavage) Carvone->Intermediate Chemical Transformation Precursor (3S)-3-Isopropenyl-6-oxoheptanoic acid Intermediate->Precursor Further Modification Enzyme Acyl-CoA Synthetase (Broad Specificity) Precursor->Enzyme Product This compound Enzyme->Product Ligation CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme

Caption: Proposed two-stage chemo-enzymatic workflow.

Experimental Protocols

Part 1: Chemical Synthesis of (3S)-3-Isopropenyl-6-oxoheptanoic Acid

While a direct published synthesis for (3S)-3-isopropenyl-6-oxoheptanoic acid from carvone was not identified, a plausible route can be constructed based on known transformations of carvone. The following protocol is adapted from the synthesis of a structurally similar carboxylic acid derived from (R)-(-)-carvone.[3] This procedure involves epoxidation, diol formation, and subsequent oxidative cleavage to yield the desired carboxylic acid.

Materials:

  • (R)-(-)-Carvone

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium periodate (NaIO₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

  • Epoxidation of (R)-(-)-Carvone:

    • Dissolve (R)-(-)-carvone in methanol in a flask cooled to 0 °C.

    • Slowly add a pre-cooled solution of 30% hydrogen peroxide and aqueous NaOH.

    • Stir the reaction at 0 °C for 3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate and extract the product with diethyl ether.

    • Dry the organic phase with MgSO₄, filter, and concentrate under reduced pressure to yield the epoxide.[3]

  • Diol Formation:

    • Dissolve the epoxide from the previous step in a mixture of THF and water.

    • Add a catalytic amount of dilute sulfuric acid.

    • Reflux the mixture for 3 hours.

    • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic phase and concentrate. The resulting cis and trans diols can be separated by column chromatography.[3]

  • Oxidative Cleavage to Carboxylic Acid:

    • Dissolve the purified diol in a mixture of methanol and water and cool to 0 °C.

    • Add sodium periodate (NaIO₄) portion-wise over 30 minutes.

    • Stir the reaction for 3 hours at 0 °C.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers contain the crude (3S)-3-isopropenyl-6-oxoheptanoic acid.

    • Purify the product by column chromatography on silica gel.

Part 2: Enzymatic Synthesis of this compound

This stage utilizes an acyl-CoA synthetase (ligase) to catalyze the formation of the thioester bond between the synthesized carboxylic acid and Coenzyme A. Acyl-CoA synthetases from various sources exhibit broad substrate specificity and are suitable for this reaction.[4][5][6] The following is a general protocol that can be optimized for the specific enzyme chosen.

Materials:

  • (3S)-3-isopropenyl-6-oxoheptanoic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (or another suitable buffer, pH 7.5-8.0)

  • Broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp. or a plant 4-coumarate:CoA ligase)[6][7]

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column for purification and analysis

Methodology:

  • Enzyme Expression and Purification (if required):

    • If using a recombinant enzyme, express the acyl-CoA synthetase in a suitable host like E. coli.

    • Purify the enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[7]

  • Enzymatic Ligation Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • 50 mM Tris-HCl buffer, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Coenzyme A

      • 2 mM (3S)-3-isopropenyl-6-oxoheptanoic acid (dissolved in a minimal amount of DMSO if necessary)

      • 0.1 - 0.5 mg/mL purified acyl-CoA synthetase

    • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) for 1-4 hours.

    • Monitor the reaction progress by HPLC if desired.

  • Purification of the Acyl-CoA Product:

    • Terminate the reaction by adding an equal volume of ice-cold 100 mM KH₂PO₄ buffer at pH 4.9.[8]

    • Centrifuge to pellet the precipitated enzyme.

    • Condition an SPE cartridge (e.g., C18) with methanol, followed by water, and finally with 2% ammonium acetate solution.[9]

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 2% ammonium acetate to remove unbound starting materials and salts.

    • Elute the this compound with distilled water or a low-percentage organic solvent mixture.[9]

    • For higher purity, perform reversed-phase HPLC purification using a C18 column with a gradient of acetonitrile in a buffered aqueous solution (e.g., potassium phosphate or ammonium acetate).[8][10]

    • Lyophilize the purified fractions to obtain the final product as a stable powder.

Quantitative Data

As the synthesis of this compound is a novel proposed pathway, direct quantitative data is unavailable. However, data from studies on broad-specificity acyl-CoA synthetases with various substrates can provide an estimate of expected enzyme performance.

Enzyme TypeSubstrate(s)Km (µM)Vmax (nmol/min/mg)Yield (%)Reference
Plant 4-Coumarate:CoA Ligasep-Coumaric acid, Ferulic acid50 - 200100 - 500up to 95%[7]
Human Long-Chain Acyl-CoA Synthetase (ACSL6)Oleic acid, Linoleic acid5 - 20Not ReportedNot Reported[4][11]
Bacterial Fatty Acyl-CoA LigaseC8-C14 Fatty AcidsNot ReportedNot ReportedNot Reported[2]
Metallosphaera sedula Acyl-CoA LigaseVarious Carboxylic AcidsSubstrate DependentSubstrate DependentNot Reported[12]

Visualization of the Enzymatic Reaction

The core of the enzymatic stage is the two-step reaction catalyzed by the acyl-CoA synthetase. This process involves the adenylation of the carboxylic acid followed by the thioesterification with Coenzyme A.

G cluster_reactants Substrates cluster_products Products Precursor (3S)-3-Isopropenyl-6- oxoheptanoic acid Enzyme Acyl-CoA Synthetase Precursor->Enzyme ATP ATP ATP->Enzyme CoA Coenzyme A CoA->Enzyme Product (3S)-3-Isopropenyl-6- oxoheptanoyl-CoA AMP AMP PPi PPi Enzyme->Product Enzyme->AMP Enzyme->PPi

Caption: Enzymatic ligation of the precursor acid to CoA.

Conclusion

The chemo-enzymatic synthesis route outlined in this guide presents a practical and efficient method for producing this compound for research purposes. By leveraging established chemical transformations of carvone and the catalytic prowess of broad-specificity acyl-CoA synthetases, this complex molecule becomes accessible. The provided protocols offer a solid foundation for researchers to adapt and optimize the synthesis in their own laboratories. Further research into identifying novel acyl-CoA synthetases with tailored substrate specificities could enhance the efficiency of the enzymatic step.

References

Technical Guide: Investigating the Role of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA in Mouse Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is not a widely characterized metabolite in published literature. This guide, therefore, presents a hypothesized metabolic context for this molecule based on its chemical structure and current knowledge of analogous pathways in mouse metabolism. It is intended to serve as a foundational resource for researchers aiming to investigate this and other novel isoprenoid-derived acyl-CoA species.

Introduction: A Hypothetical Intermediate in Isoprenoid Catabolism

The structure of this compound suggests its origin from the catabolism of C15 or C20 isoprenoids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), which are central intermediates in the mevalonate pathway.[1][2] The presence of a CoA thioester and a ketone group points towards its potential role as an intermediate in a β-oxidation-like pathway, likely occurring within the peroxisome, a key organelle for the metabolism of complex fatty acids and isoprenoids.[3][4]

This technical guide outlines a hypothesized metabolic pathway for this compound, provides quantitative data from related metabolic processes in mice, details essential experimental protocols for its identification and characterization, and visualizes the proposed biochemical and experimental frameworks.

Hypothesized Metabolic Context

We hypothesize that this compound is an intermediate in the peroxisomal β-oxidation of an isoprenoid-derived carboxylic acid. Its metabolism is likely regulated by the nuclear receptor PPARα, the master regulator of hepatic lipid metabolism and peroxisome proliferation.[5][6]

2.1 Proposed Biosynthesis and Catabolism

The generation of this compound could initiate from the breakdown of geranylgeranoic acid (derived from GGPP).[1] This process would involve initial oxidation and CoA activation, followed by rounds of β-oxidation. The final catabolic steps would likely involve enzymes such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, which is known to be present in both mitochondria and peroxisomes and cleaves branched-chain acyl-CoA structures.[7][8]

Metabolic_Pathway cluster_Cytosol Cytosol / ER cluster_Peroxisome Peroxisome Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR FPP Farnesyl-PP Mevalonate->FPP GGPP Geranylgeranyl-PP FPP->GGPP Geranylgeranoic_Acid Geranylgeranoic Acid GGPP->Geranylgeranoic_Acid Hydrolysis & Oxidation Geranylgeranoyl-CoA Geranylgeranoyl-CoA Geranylgeranoic_Acid->Geranylgeranoyl-CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycles Geranylgeranoyl-CoA->Beta_Oxidation Target_Metabolite (3S)-3-Isopropenyl- 6-oxoheptanoyl-CoA Beta_Oxidation->Target_Metabolite Hypothesized Intermediate Final_Products Acetyl-CoA + Acetoacetate Target_Metabolite->Final_Products HMGCL-like cleavage HMG-CoA_Lyase_Perox HMG-CoA Lyase (Peroxisomal)

Figure 1: Hypothesized metabolic pathway for this compound.

2.2 Potential Regulation by PPARα

Peroxisomal β-oxidation is transcriptionally upregulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9][10] Endogenous ligands for PPARα are typically fatty acids or their derivatives. It is plausible that the precursor isoprenoid acid or the target acyl-CoA itself could act as a signaling molecule by activating PPARα, thereby creating a feed-forward loop to enhance its own catabolism.

PPARa_Regulation cluster_nucleus Nucleus Ligand Isoprenoid-derived Acyl-CoA (e.g., Target Metabolite) PPARa PPARα Ligand->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE binds RXR RXR RXR->PPRE binds TargetGenes Target Gene Expression (e.g., ACOX1, HMGCL) PPRE->TargetGenes activates transcription Enzymes Increased Peroxisomal β-Oxidation Enzymes TargetGenes->Enzymes leads to

Figure 2: Hypothesized regulation of peroxisomal metabolism by PPARα activation.

Quantitative Data on Related Metabolic Pathways

While direct quantitative data for this compound is unavailable, the following tables provide context from analogous metabolic systems in mouse liver.

Table 1: Subcellular Distribution and Properties of HMG-CoA Lyase in Mouse Liver

Parameter Mitochondrial HMG-CoA Lyase Peroxisomal HMG-CoA Lyase
Relative Activity ~93.6% ~6.4%
Apparent Molecular Weight ~32 kDa ~34.5 kDa
Isoelectric Point (pI) 6.2 7.3

Data synthesized from studies on CD-1 mice.

Table 2: Representative Endogenous Acyl-CoA Concentrations in Mouse Liver

Acyl-CoA Species Concentration (pmol/mg tissue) Condition
Acetyl-CoA ~60 Fed
Malonyl-CoA ~1.5 Fed
Succinyl-CoA ~1.0 Fed
HMG-CoA ~0.1 Fed
Palmitoyl-CoA (C16:0) ~0.3 Fed
Oleoyl-CoA (C18:1) ~0.2 Fed

Values are approximate and can vary based on diet and genetic background. Data from C57BL/6J mice.[11]

Experimental Protocols

The following protocols provide a framework for the identification, quantification, and functional characterization of this compound in mouse models.

4.1 Protocol 1: Identification and Quantification of Novel Acyl-CoAs by LC-MS/MS

This protocol is designed for the untargeted discovery and subsequent targeted quantification of acyl-CoA species from mouse liver.[12][13][14]

  • 1. Tissue Homogenization:

    • Flash-freeze ~50 mg of mouse liver in liquid nitrogen immediately upon collection.

    • Homogenize the frozen tissue in 1.0 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a bead-based homogenizer.

    • Incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • 2. Acyl-CoA Extraction:

    • Use a solid-phase extraction (SPE) C18 cartridge pre-conditioned with methanol and equilibrated with 0.1% formic acid in water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 50 mM ammonium acetate.

    • Dry the eluate under a stream of nitrogen gas.

  • 3. LC-MS/MS Analysis:

    • Reconstitute the dried extract in 50 µL of 50% methanol/water.[13]

    • Inject 10 µL onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.[13]

    • Mobile Phase B: Acetonitrile.[13]

    • Gradient: A linear gradient from 2% to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

    • Mass Spectrometry: Operate in positive ion mode.

      • Identification (Untargeted): Perform a precursor ion scan for the characteristic fragment of the CoA moiety (m/z 428.03). This will identify all potential acyl-CoA species in the sample.

      • Quantification (Targeted): Once the parent mass of this compound is identified, develop a Multiple Reaction Monitoring (MRM) method using the parent ion -> 428.03 transition for sensitive and specific quantification.

4.2 Protocol 2: Peroxisomal β-Oxidation Assay

This spectrophotometric assay measures the catabolism of a potential acyl-CoA substrate by monitoring the production of NADH, which is coupled to the β-oxidation pathway.[15]

  • 1. Preparation of Liver Post-Nuclear Supernatant:

    • Homogenize fresh mouse liver in ice-cold sucrose buffer (250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • The resulting supernatant contains mitochondria and peroxisomes.

  • 2. Assay Reaction:

    • In a 96-well plate, prepare a reaction mixture containing:

      • 50 mM Tris-HCl (pH 8.0)

      • 50 µM NAD+

      • 50 µM Coenzyme A

      • 1 mM DTT

      • 0.1% Triton X-100 (to permeabilize organelles)

    • Add 20-50 µg of the post-nuclear supernatant protein to each well.

    • Initiate the reaction by adding the synthesized this compound substrate to a final concentration of 50 µM.

    • Immediately begin monitoring the increase in absorbance at 340 nm (for NADH production) at 37°C using a plate reader.

  • 3. Data Analysis:

    • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Compare the rate with a no-substrate control and a positive control (e.g., Palmitoyl-CoA).

Visualization of Experimental and Logical Workflows

Experimental_Workflow cluster_Analysis Data Analysis start Mouse Model (e.g., C57BL/6J, Ppara-/-) tissue Harvest Liver Tissue (Flash Freeze) start->tissue homogenize Tissue Homogenization & Protein Precipitation tissue->homogenize extract Solid-Phase Extraction of Acyl-CoAs homogenize->extract lcms LC-MS/MS Analysis extract->lcms untargeted Precursor Ion Scan (Identification) lcms->untargeted targeted MRM Method (Quantification) untargeted->targeted result Identification & Relative Quantification of Novel Acyl-CoA targeted->result

Figure 3: Experimental workflow for the discovery and analysis of novel acyl-CoAs.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothesized, framework for investigating the role of this compound in mouse metabolism. The proposed origin from isoprenoid catabolism via peroxisomal β-oxidation, regulated by PPARα, represents a scientifically grounded starting point for research.

Future studies should focus on:

  • Chemical Synthesis: Synthesizing an authentic standard of this compound is critical for definitive identification and absolute quantification in biological samples.

  • In Vitro Enzyme Assays: Testing the synthesized substrate with purified recombinant peroxisomal β-oxidation enzymes (ACOX1, L-PBE, ACAA1) and HMG-CoA lyase will validate the proposed catabolic steps.

  • Mouse Model Validation: Utilizing knockout mouse models, such as Ppara-/- or Acox1-/- mice, will be crucial.[10] The accumulation of the target metabolite or its precursors in these models would provide strong genetic evidence for its position in the proposed pathway.

  • Functional Studies: Investigating whether the synthesized molecule can activate PPARα in reporter assays or influence metabolic gene expression in primary mouse hepatocytes will elucidate its potential role as a signaling molecule.

By following the methodologies and conceptual frameworks outlined here, researchers can effectively approach the study of this and other novel metabolites, ultimately expanding our understanding of the intricate network of lipid metabolism in health and disease.

References

An In-depth Technical Guide on the Putative Cellular Functions of 3-isopropenyl-6-oxoheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific literature detailing the cellular functions, metabolic pathways, and quantitative data for 3-isopropenyl-6-oxoheptanoyl-CoA is not available in the public domain. The information presented herein is based on the established roles of its chemical classes: branched-chain fatty acyl-CoAs and oxo-fatty acyl-CoAs. This guide provides a hypothetical framework for its potential roles in cellular processes.

Introduction

3-isopropenyl-6-oxoheptanoyl-CoA is a recognized chemical entity, identified as a mouse metabolite, with its structure available in chemical databases such as PubChem for both its (3R) and (3S) stereoisomers.[1] It is categorized as an unsaturated, oxo- and branched-chain fatty acyl-CoA.[1] While its direct biological role remains uncharacterized, its structural features suggest potential involvement in fatty acid metabolism, cellular signaling, and membrane biology. This document will explore these possibilities based on the known functions of related molecules.

Chemical and Physical Properties

A summary of the computed properties for (3R)-3-isopropenyl-6-oxoheptanoyl-CoA is provided below. This data is essential for designing experimental protocols for its extraction, separation, and analysis.

PropertyValueSource
Molecular FormulaC31H50N7O18P3SPubChem[1]
Molecular Weight933.8 g/mol PubChem[1]
IUPAC NameS-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-6-oxo-3-prop-1-en-2-ylheptanethioatePubChem[1]

Hypothetical Cellular Functions and Signaling Pathways

Given its classification, 3-isopropenyl-6-oxoheptanoyl-CoA may participate in several cellular processes.

Branched-chain fatty acids (BCFAs) are crucial components of bacterial cell membranes, influencing fluidity and permeability.[2][3] In mammals, BCFAs are obtained from the diet and are also synthesized, playing roles in various physiological processes.[3] The metabolism of BCFAs often involves pathways analogous to those for straight-chain fatty acids, but with specialized enzymes to handle the branch points.

A hypothetical metabolic pathway for 3-isopropenyl-6-oxoheptanoyl-CoA could involve its degradation via a modified β-oxidation pathway. The isopropenyl group and the oxo group would likely require specific enzymatic steps for their processing.

BCF_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation BCAAs BCAAs BC_Keto_Acids BC_Keto_Acids BCAAs->BC_Keto_Acids BCAA Transferase BC_Acyl_CoA BC_Acyl_CoA BC_Keto_Acids->BC_Acyl_CoA BCKD Complex BCFAs BCFAs BC_Acyl_CoA->BCFAs Fatty Acid Synthase Target_Molecule 3-isopropenyl-6-oxoheptanoyl-CoA Modified_Beta_Oxidation Modified β-Oxidation Target_Molecule->Modified_Beta_Oxidation Acetyl_CoA Acetyl_CoA Modified_Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl_CoA Modified_Beta_Oxidation->Propionyl_CoA PPARa_Signaling Molecule 3-isopropenyl-6-oxoheptanoyl-CoA PPARa PPARα Molecule->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE in Target Genes RXR->PPRE Binds to Transcription Transcription of FA Oxidation Genes PPRE->Transcription Experimental_Workflow Tissue Mouse Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS

References

The Natural Occurrence and Metabolic Significance of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is a naturally occurring acyl-CoA thioester. Its primary documented role is as a key intermediate in the microbial degradation of the monoterpene (4S)-limonene. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic pathway, and the experimental methodologies employed in its characterization. Quantitative data from relevant studies are summarized, and the metabolic pathway is visualized to facilitate a deeper understanding of its biochemical context. This document serves as a resource for researchers in natural product chemistry, metabolic engineering, and drug discovery who may be interested in the unique branched-chain fatty acyl-CoAs derived from isoprenoid metabolism.

Introduction: A Unique Intersection of Isoprenoid and Fatty Acid Metabolism

This compound is a specialized metabolite situated at the crossroads of isoprenoid catabolism and fatty acid metabolism. Its structure, featuring a seven-carbon backbone with both an isopropenyl group and a ketone, makes it a molecule of interest for understanding novel biochemical transformations. While the PubChem database notes its role as a mouse metabolite, the most well-documented natural occurrence of this compound is in the microbial kingdom, specifically in bacteria capable of utilizing monoterpenes as a sole carbon source.[1]

The enantiomer, (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA, has also been identified and is involved in the degradation of the corresponding (4R)-limonene enantiomer.[2][3] The study of these pathways provides insight into the enzymatic machinery that has evolved to break down and assimilate cyclic terpenes, which are abundant in nature.

Natural Occurrence and Biosynthesis

The primary characterized source of this compound is the bacterium Rhodococcus erythropolis DCL14, a microorganism capable of growing on limonene as its sole source of carbon and energy.[2] This compound is a specific intermediate in the degradation pathway of (4S)-limonene (the levorotatory enantiomer of limonene).[2]

The biosynthetic pathway begins with the enzymatic modification of the limonene ring structure, leading to a linear C10 intermediate, which is then further processed. The final step leading to the formation of the corresponding carboxylic acid, (3S)-3-isopropenyl-6-oxoheptanoate, involves the spontaneous rearrangement of a lactone intermediate, 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone.[2] This acid is then activated to its coenzyme A thioester, this compound, in a reaction requiring ATP and Coenzyme A, priming it for entry into a β-oxidation-like pathway for further degradation.[2]

The (4S)-Limonene Degradation Pathway in Rhodococcus erythropolis DCL14

The metabolic sequence for the degradation of (4S)-limonene to this compound is a multi-step enzymatic process. The pathway for the (4R)-limonene enantiomer is analogous, proceeding through the corresponding stereoisomeric intermediates.[2]

limonene_degradation_pathway cluster_limonene (4S)-Limonene Degradation limonene (4S)-Limonene epoxide (1R,2R,4S)-Limonene-1,2-epoxide limonene->epoxide Limonene 1,2-monooxygenase (FAD, NADH) diol (1R,2R,4S)-Limonene-1,2-diol epoxide->diol Limonene-1,2-epoxide hydrolase hydroxy_ketone (1R,4S)-1-Hydroxy-2-oxolimonene diol->hydroxy_ketone Limonene-1,2-diol dehydrogenase (DCPIP) lactone 7-Hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone hydroxy_ketone->lactone 1-Hydroxy-2-oxolimonene 1,2-monooxygenase (NADPH) acid (3S)-3-Isopropenyl-6-oxoheptanoate lactone->acid Spontaneous rearrangement coa_ester This compound acid->coa_ester Acyl-CoA Synthetase (ATP, CoA)

Caption: Metabolic pathway for the degradation of (4S)-limonene to this compound in Rhodococcus erythropolis DCL14.

Quantitative Data

At present, there is a lack of publicly available quantitative data on the specific intracellular concentrations of this compound or the kinetic parameters of the enzymes directly involved in its synthesis and subsequent degradation. Research has primarily focused on the identification of the pathway intermediates.[2] The table below summarizes the key enzymes identified in the pathway leading to the formation of the precursor acid.

EnzymeCofactor(s)SubstrateProductOrganism
Limonene 1,2-monooxygenaseFAD, NADH(4S)-Limonene(1R,2R,4S)-Limonene-1,2-epoxideRhodococcus erythropolis DCL14
Limonene-1,2-epoxide hydrolaseNone(1R,2R,4S)-Limonene-1,2-epoxide(1R,2R,4S)-Limonene-1,2-diolRhodococcus erythropolis DCL14
Limonene-1,2-diol dehydrogenaseDCPIP(1R,2R,4S)-Limonene-1,2-diol(1R,4S)-1-Hydroxy-2-oxolimoneneRhodococcus erythropolis DCL14
1-Hydroxy-2-oxolimonene 1,2-monooxygenaseNADPH(1R,4S)-1-Hydroxy-2-oxolimoneneLactone IntermediateRhodococcus erythropolis DCL14

Experimental Protocols

The elucidation of the limonene degradation pathway and the identification of its intermediates, including this compound's precursor, involved a combination of microbiological, enzymatic, and analytical chemistry techniques.

Cultivation and Induction of Limonene Degradation Pathway
  • Organism: Rhodococcus erythropolis DCL14.

  • Cultivation: The bacterium is grown in a mineral salts medium with limonene supplied as the sole carbon source. Limonene is typically provided in the vapor phase to avoid toxic concentrations in the liquid medium.

  • Induction: The enzymes of the degradation pathway are induced by the presence of limonene. Cells are harvested during the exponential growth phase for subsequent experiments.

Identification of Metabolites
  • Sample Preparation: Culture supernatants or cell-free extracts are acidified and extracted with an organic solvent (e.g., ethyl acetate) to isolate acidic and neutral metabolites.

  • Chromatography: The extracted metabolites are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Spectrometric Analysis: The structure of isolated compounds is determined using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Workflow for Metabolite Identification

The general workflow for identifying intermediates in the limonene degradation pathway is depicted below.

experimental_workflow cluster_workflow Workflow for Metabolite Identification cultivation Cultivation of R. erythropolis with Limonene extraction Solvent Extraction of Culture Supernatant cultivation->extraction separation Chromatographic Separation (e.g., HPLC) extraction->separation analysis Structural Elucidation (GC-MS, NMR) separation->analysis identification Identification of Intermediates (e.g., (3S)-3-Isopropenyl-6-oxoheptanoate) analysis->identification

Caption: A generalized experimental workflow for the identification of metabolic intermediates from microbial cultures.

Conclusion and Future Perspectives

This compound is a confirmed natural product, serving as an intermediate in the microbial degradation of (4S)-limonene. Its biosynthesis from a common plant monoterpene highlights the diverse metabolic capabilities of soil bacteria. While the pathway has been outlined, further research is needed to quantify the metabolic flux through this pathway and to fully characterize the enzymes involved, particularly the acyl-CoA synthetase that activates the precursor acid and the enzymes of the subsequent β-oxidation pathway.

For drug development professionals, the enzymes of this pathway represent potential targets for novel biocatalytic applications, such as the stereospecific synthesis of chiral building blocks. For researchers in metabolic engineering, a deeper understanding of this pathway could enable the design of synthetic biological systems for the valorization of terpene-rich waste streams. The unique structure of this compound itself may also warrant investigation for potential biological activities.

References

stereochemistry of 3-isopropenyl-6-oxoheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry of 3-Isopropenyl-6-oxoheptanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the microbial degradation of the monoterpene limonene. The document details the stereospecific biosynthetic pathway, the enzymes involved, and their stereochemical preferences. This guide is intended for researchers in biochemistry, microbiology, and drug development who are interested in stereospecific enzymatic reactions and the metabolism of terpenes.

Introduction

3-Isopropenyl-6-oxoheptanoyl-CoA is a chiral molecule with a single stereocenter at the C3 position. The stereoisomeric form of this molecule is crucial as it is determined by the specific enzymatic pathways that synthesize it. Understanding the stereochemistry of this compound and the enzymes that produce it is fundamental for applications in biocatalysis, metabolic engineering, and the synthesis of chiral pharmaceuticals. The primary biological context for 3-isopropenyl-6-oxoheptanoyl-CoA is the microbial degradation of limonene, a widely available monoterpene found in citrus oils.

Stereochemistry of 3-Isopropenyl-6-oxoheptanoyl-CoA

The absolute configuration of the stereocenter at the C3 position of 3-isopropenyl-6-oxoheptanoyl-CoA is directly dependent on the enantiomer of limonene that serves as the initial substrate for its biosynthesis.

  • (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA is derived from the degradation of (4R)-(+)-limonene .

  • (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is produced from the degradation of (4S)-(-)-limonene .

This stereospecificity is a hallmark of the enzymatic cascade responsible for limonene catabolism in microorganisms such as Rhodococcus erythropolis DCL14.

Physicochemical Properties
Property(3R)-3-isopropenyl-6-oxoheptanoic acid(3S)-3-isopropenyl-6-oxoheptanoic acidRacemic 3-isopropenyl-6-oxoheptanoic acid
Molecular Formula C₁₀H₁₆O₃C₁₀H₁₆O₃C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol 184.23 g/mol 184.23 g/mol
Chirality (R)-configuration(S)-configurationRacemic
Optical Activity Optically active[1]Optically activeOptically inactive[2]
PubChem CID 443189[1]443173[3]4488713

Biosynthetic Pathway: The Stereospecific Degradation of Limonene

The formation of 3-isopropenyl-6-oxoheptanoyl-CoA is a multi-step enzymatic process initiated from limonene. The pathway in Rhodococcus erythropolis DCL14 is well-characterized and serves as a model for understanding the stereochemical course of this transformation.

Enzymatic Steps

The degradation pathway involves the following key enzymatic reactions:

  • Limonene-1,2-monooxygenase : This enzyme catalyzes the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide. The reaction is stereospecific.

  • Limonene-1,2-epoxide hydrolase : This hydrolase opens the epoxide ring to yield limonene-1,2-diol. The stereochemistry of the resulting diol is strictly controlled.

  • Limonene-1,2-diol dehydrogenase : This enzyme is presumed to oxidize the diol to an intermediate keto-alcohol.

  • 1-hydroxy-2-oxolimonene 1,2-monooxygenase : This enzyme is thought to catalyze a Baeyer-Villiger oxidation, leading to a lactone intermediate.

  • Lactone hydrolase and subsequent oxidation and CoA ligation : The lactone is hydrolyzed, and the resulting acid is oxidized and ligated to Coenzyme A to form 3-isopropenyl-6-oxoheptanoyl-CoA.

Stereochemical Course of the Pathway

The stereochemical integrity is maintained throughout the pathway, as illustrated below.

Limonene_Degradation cluster_R (4R)-Limonene Pathway cluster_S (4S)-Limonene Pathway R_limonene (4R)-(+)-Limonene R_epoxide (1S,2S,4R)-Limonene-1,2-epoxide R_limonene->R_epoxide Limonene-1,2-monooxygenase R_diol (1S,2S,4R)-Limonene-1,2-diol R_epoxide->R_diol Limonene-1,2-epoxide hydrolase R_product (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA R_diol->R_product Further enzymatic steps S_limonene (4S)-(-)-Limonene S_epoxide (1R,2R,4S)-Limonene-1,2-epoxide S_limonene->S_epoxide Limonene-1,2-monooxygenase S_diol (1R,2R,4S)-Limonene-1,2-diol S_epoxide->S_diol Limonene-1,2-epoxide hydrolase S_product This compound S_diol->S_product Further enzymatic steps

Caption: Stereospecific degradation pathways of (4R)- and (4S)-limonene.

Key Enzymes and Experimental Protocols

A detailed understanding of the enzymes in the limonene degradation pathway is essential for harnessing their synthetic potential.

Limonene-1,2-monooxygenase
  • Function : Catalyzes the initial epoxidation of limonene.

  • Cofactors : Requires NAD(P)H and FAD.

  • Stereospecificity : Acts on the 1,2-double bond of limonene in a stereospecific manner.

Experimental Protocol: Assay for Limonene-1,2-monooxygenase Activity

  • Reaction Mixture : Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 0.2 mM NAD(P)H, 10 µM FAD, and the enzyme preparation.

  • Substrate Addition : Start the reaction by adding limonene (e.g., 1 mM final concentration, typically dissolved in a co-solvent like DMSO to aid solubility).

  • Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.

  • Quenching and Extraction : Stop the reaction at various time points by adding a quenching solvent (e.g., ethyl acetate). Extract the product, limonene-1,2-epoxide, into the organic phase.

  • Analysis : Analyze the extracted product by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) using a chiral column to separate the enantiomers of the epoxide.

Limonene-1,2-epoxide hydrolase
  • Function : Catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol.

  • Stereospecificity : This enzyme exhibits high stereospecificity, converting the epoxide to the corresponding diol with a defined stereochemistry.

Experimental Protocol: Assay for Limonene-1,2-epoxide hydrolase Activity

  • Reaction Mixture : Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and the enzyme preparation.

  • Substrate Addition : Initiate the reaction by adding limonene-1,2-epoxide (e.g., 5 mM final concentration).

  • Incubation : Incubate at 30°C with agitation.

  • Extraction : At different time intervals, take aliquots of the reaction mixture and extract with ethyl acetate.

  • Analysis : Analyze the organic extract by GC or GC-MS to quantify the formation of limonene-1,2-diol and the depletion of the epoxide substrate. Chiral GC can be used to determine the enantiomeric purity of the product.

Potential Role of Geranoyl-CoA Carboxylase

Geranoyl-CoA carboxylase is a biotin-dependent enzyme that carboxylates geranoyl-CoA. While initially considered as potentially being involved in a related metabolic pathway, current evidence on the direct degradation of limonene to 3-isopropenyl-6-oxoheptanoyl-CoA does not indicate a direct role for this enzyme. The catabolism of geraniol, which leads to geranoyl-CoA, follows a different pathway. Studies on crotonyl-CoA carboxylase/reductase have provided insights into the stereochemistry of similar carboxylation reactions, where the carboxyl group is added to the re face of the substrate, resulting in a (2S)-configuration.[4] However, further research is needed to definitively rule out any intersection between these metabolic pathways under different conditions or in other organisms.

Synthesis of 3-Isopropenyl-6-oxoheptanoyl-CoA

While the biosynthetic route is well-established, chemical synthesis provides an alternative for obtaining this compound, particularly for producing racemic standards or analogs.

Conceptual Synthetic Workflow

Synthesis_Workflow start Commercially available starting materials intermediate1 Synthesis of racemic 3-isopropenyl-6-oxoheptanoic acid start->intermediate1 racemic_acid Racemic 3-isopropenyl-6-oxoheptanoic acid intermediate1->racemic_acid chiral_resolution Chiral resolution of the acid (e.g., fractional crystallization with a chiral amine or chiral chromatography) R_acid (3R)-3-isopropenyl-6-oxoheptanoic acid chiral_resolution->R_acid S_acid (3S)-3-isopropenyl-6-oxoheptanoic acid chiral_resolution->S_acid racemic_acid->chiral_resolution coa_ligation Activation and ligation to Coenzyme A R_acid->coa_ligation S_acid->coa_ligation final_product (3R)- or this compound coa_ligation->final_product

Caption: A conceptual workflow for the chemical synthesis of enantiomerically pure 3-isopropenyl-6-oxoheptanoyl-CoA.

A patent describes a multi-step synthesis of related compounds, which could be adapted for the synthesis of 3-isopropenyl-6-oxoheptanoic acid.[5] The key steps would involve the construction of the carbon skeleton followed by functional group manipulations to introduce the carboxylic acid and ketone moieties. The activation of the carboxylic acid (e.g., to an acyl chloride or anhydride) followed by reaction with Coenzyme A would yield the final product.

Conclusion

The is intricately linked to the stereospecificity of the enzymes in the microbial degradation pathway of limonene. The (3R)- and (3S)-enantiomers are produced from (4R)- and (4S)-limonene, respectively. This guide has provided an overview of the stereochemical aspects, the key enzymes involved, and conceptual protocols for their study and for the synthesis of the target molecule. This knowledge is valuable for researchers in natural product chemistry, biocatalysis, and for the development of novel stereoselective synthetic methods. Further research to obtain quantitative chiroptical data and to fully elucidate the later steps of the biosynthetic pathway will be beneficial for the field.

References

Methodological & Application

Application Note: Quantitative Analysis of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA in biological matrices. The methodology utilizes a simple protein precipitation step with sulfosalicylic acid for sample extraction, followed by reversed-phase chromatography and detection by electrospray ionization (ESI) tandem mass spectrometry in positive ion mode. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this specific acyl-CoA thioester, which may be relevant in various metabolic studies.

Introduction

This compound is an oxo-fatty acyl-CoA that may serve as an intermediate in various metabolic pathways.[1][2] Accurate and sensitive quantification of acyl-CoA species is crucial for understanding cellular metabolism and the mechanism of action of drugs targeting metabolic pathways. LC-MS/MS offers high selectivity and sensitivity for the analysis of these low-abundance molecules.[3][4][5][6] This protocol provides a detailed procedure for the analysis of this compound, adapted from established methods for short-chain acyl-CoA analysis.[3][5]

Experimental

Materials and Reagents
  • This compound standard (synthesis required or custom order)

  • Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium hydroxide

Sample Preparation

A simple and efficient protein precipitation and extraction method using 5-sulfosalicylic acid (SSA) is employed to ensure good recovery of the analyte.[3]

  • Cell or Tissue Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cell Pellet or Tissue Homogenate Extraction Add 2.5% SSA with Internal Standard Sample->Extraction Vortex Vortex to Precipitate Protein Extraction->Vortex Centrifuge Centrifuge at 15,000 x g Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Reversed-Phase Chromatography Injection->Chromatography Ionization Positive ESI Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Collision Gas Argon
MRM Transitions

The MRM transitions are based on the characteristic neutral loss of the 5'-ADP moiety (507.3 Da) from the protonated precursor ion of acyl-CoAs.[3][7][8] The monoisotopic mass of this compound is 933.21459 g/mol .[1]

Table 3: MRM Transitions for Quantification and Confirmation

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound934.2427.035Quantifier
This compound934.2TBDTBDQualifier
Heptadecanoyl-CoA (Internal Standard)1022.5515.240Quantifier

Note: The qualifier ion for the target analyte should be determined by direct infusion of the standard compound to identify another characteristic fragment.

Results and Discussion

This method is designed to provide excellent chromatographic resolution and sensitivity for the detection of this compound. The use of a specific MRM transition ensures high selectivity, minimizing interference from the complex biological matrix.

Linearity and Sensitivity

A calibration curve should be constructed by spiking known concentrations of the this compound standard into a representative blank matrix. The method is expected to be linear over a wide dynamic range, with a lower limit of quantification (LLOQ) in the low nanomolar range.

Table 4: Hypothetical Quantitative Data

Sample IDAnalyte Concentration (nM)Peak Area Ratio (Analyte/IS)
Cal 110.05
Cal 250.24
Cal 3100.51
Cal 4502.55
Cal 51005.10
QC Low30.16
QC Mid402.08
QC High804.15
Sample 115.20.78
Sample 245.82.35

Signaling Pathway Context

Acyl-CoAs are central molecules in metabolism, participating in fatty acid metabolism and the tricarboxylic acid (TCA) cycle. This compound, as a modified fatty acyl-CoA, would likely enter these core metabolic pathways.

Acyl-CoA Metabolism

G FattyAcids Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthase Analyte This compound BetaOxidation Beta-Oxidation Analyte->BetaOxidation AcylCoA_Synthase->Analyte AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy ATP Production TCA_Cycle->Energy

Caption: Generalized pathway of acyl-CoA metabolism.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism.

References

Application Notes and Protocols for Acyl-CoA Extraction from Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of cellular acyl-CoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer. However, the inherent instability and low abundance of these molecules present significant analytical challenges.

This document provides a detailed protocol for the extraction of acyl-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesis of established protocols, designed to ensure high recovery and sample stability.

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes the quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[1]--
Propionyl-CoA3.532[1]--
Butyryl-CoA1.013[1]--
Valeryl-CoA1.118[1]--
Crotonoyl-CoA0.032[1]--
HMG-CoA0.971[1]--
Succinyl-CoA25.467[1]--
Glutaryl-CoA0.647[1]--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3
C20:0-CoA-~1<0.5
C20:4-CoA-~0.5~0.5
C22:0-CoA-~1.5<0.5
C24:0-CoA-~4<0.5
C26:0-CoA-~1<0.5

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.

Experimental Protocol: Acyl-CoA Extraction from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C[2]

  • Acetonitrile (LC-MS grade)[2]

  • Internal Standard (IS) solution: A mixture of odd-chain acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) at a known concentration (e.g., 10 µM) in a suitable solvent. C15:0 CoA is often chosen as it is not typically found in human cells.[2]

  • Microcentrifuge tubes, 1.5 mL or 2 mL

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Cell Lysis and Extraction:

    • After the final wash and removal of PBS, place the culture dish (for adherent cells) or the microcentrifuge tube with the cell pellet on ice.

    • Add 1 mL of ice-cold methanol (-80°C) to the cells.[2]

    • Add the internal standard solution to the methanol. For example, add 15 µL of a 10 µM C15:0-CoA stock solution.[2]

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Incubate the cell lysate at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis.[2]

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Solvent Evaporation:

    • To facilitate evaporation, 1 mL of acetonitrile can be added to the supernatant.[2]

    • Dry the extract to completion using a vacuum concentrator or a gentle stream of nitrogen. Evaporation at elevated temperatures should be done cautiously; one study used 55°C.[2]

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability. Methanol or a solution of 50% methanol in 50 mM ammonium acetate (pH 7) are common choices.[2]

    • Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Analysis:

    • Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis. Acyl-CoAs are unstable in aqueous solutions, so prompt analysis is recommended.[2]

Visualization of the Experimental Workflow

Acyl_CoA_Extraction_Workflow Acyl-CoA Extraction Workflow from Cell Culture start Start: Cultured Cells (Adherent or Suspension) wash_cells Wash Cells with Ice-Cold PBS (2x) start->wash_cells add_solvent Add Cold Methanol (-80°C) + Internal Standard wash_cells->add_solvent lysis Incubate at -80°C for 15 min (Cell Lysis) add_solvent->lysis centrifuge1 Centrifuge at 15,000 x g for 10 min at 4°C lysis->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant evaporate Evaporate to Dryness (Vacuum Concentrator/N2) collect_supernatant->evaporate reconstitute Reconstitute in LC-MS compatible solvent evaporate->reconstitute centrifuge2 Centrifuge at 15,000 x g for 10 min at 4°C reconstitute->centrifuge2 analyze Transfer Supernatant for LC-MS/MS Analysis centrifuge2->analyze

Caption: Workflow for the extraction of acyl-CoAs from cell culture.

References

Application Notes and Protocols for Tracing (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA with Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Tracing

Stable isotope tracing is a powerful analytical technique used to follow the metabolic journey of a molecule of interest within a biological system.[1][2] By replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the labeled compound becomes distinguishable by mass spectrometry from its endogenous counterparts.[2] This allows researchers to track the incorporation of the labeled atoms into downstream metabolites, providing invaluable insights into metabolic pathways, flux rates, and nutrient utilization.[1][3] This method is widely applied in various research areas, including cancer metabolism and drug development, to understand how genetic or pharmacological perturbations affect cellular metabolism.[1][3]

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is an oxo-fatty acyl-CoA involved in murine metabolism.[4][5] Understanding its metabolic pathway is crucial for elucidating its biological function.

Hypothetical Synthesis of Isotopically Labeled this compound

A key prerequisite for a tracing study is the synthesis of the isotopically labeled molecule. While specific synthesis routes for labeled this compound are not published, a plausible approach would involve introducing ¹³C atoms into a precursor molecule. For instance, a synthetic scheme could be designed to utilize a ¹³C-labeled building block that ultimately forms the backbone of the isopropenyl or heptanoyl moiety.

Conceptual Synthesis Workflow:

cluster_synthesis Conceptual Synthesis of Labeled Precursor cluster_conjugation Formation of CoA Thioester start Commercially available ¹³C-labeled starting material (e.g., ¹³C₃-acetone or ¹³C-methyl iodide) step1 Multi-step organic synthesis to construct the carbon skeleton of (3S)-3-isopropenyl-6-oxoheptanoic acid start->step1 step2 Purification of ¹³C-labeled (3S)-3-isopropenyl-6-oxoheptanoic acid step1->step2 step3 Activation of the carboxylic acid group step2->step3 step4 Conjugation with Coenzyme A step3->step4 step5 Purification of ¹³C-labeled This compound step4->step5

Caption: Conceptual workflow for the synthesis of ¹³C-labeled this compound.

Experimental Protocols

The following are detailed, generalized protocols for a stable isotope tracing experiment. These should be optimized based on the specific cell line or animal model used.

Protocol 1: In Vitro Cell Culture Labeling

This protocol describes the steps for tracing the metabolism of labeled this compound in a cell culture system.

Materials:

  • Cultured cells (e.g., murine hepatocytes)

  • Stable isotope-labeled culture medium (e.g., DMEM with dialyzed fetal bovine serum)

  • ¹³C-labeled this compound

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Culture cells in 6-well plates until they reach approximately 75-80% confluency.

  • Media Exchange: Aspirate the standard culture medium and replace it with the stable isotope-labeled medium containing a defined concentration of ¹³C-labeled this compound. The concentration should be determined empirically.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolic conversion. Isotopic steady state is reached when the enrichment of downstream metabolites stabilizes over time.[3]

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism.

    • Place the plate on dry ice and use a cell scraper to detach the cells.

    • Transfer the cell extract (methanol and cell debris) into a microcentrifuge tube.

  • Sample Preparation for Analysis:

    • Vortex the tubes thoroughly.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis by mass spectrometry.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the analysis of metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a high-performance liquid chromatography (HPLC) system.

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of a water/acetonitrile mixture.

  • Chromatographic Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the metabolites using a gradient of Solvent A and Solvent B. The gradient should be optimized to achieve good separation of the target compound and its potential downstream metabolites.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative or positive ion mode, depending on the ionization efficiency of the target analytes.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ions corresponding to the unlabeled and labeled this compound and its expected metabolites to confirm their identity.

Data Presentation

The primary quantitative data from a stable isotope tracing experiment is the mass isotopomer distribution (MID) of metabolites. This shows the relative abundance of each isotopologue (a molecule differing only in its isotopic composition).

Table 1: Hypothetical Mass Isotopomer Distribution for a Downstream Metabolite

MetaboliteIsotopologuem/z (Monoisotopic)Relative Abundance (%) at 8h
Metabolite X M+0 (Unlabeled)250.123445.2
M+1251.126825.8
M+2252.130118.5
M+3253.13358.3
M+4254.13682.2

This table illustrates how the incorporation of ¹³C atoms from a labeled precursor would be represented in a downstream metabolite. The "M+n" notation refers to the mass of the isotopologue with 'n' heavy isotopes.

Visualization of Workflows and Pathways

cluster_workflow Experimental Workflow for Stable Isotope Tracing cell_culture Cell Culture labeling Labeling with ¹³C-(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA cell_culture->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopomer Analysis analysis->data_processing

Caption: A generalized experimental workflow for stable isotope tracing in cell culture.

Tracer ¹³C-(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA MetaboliteA Metabolite A (¹³C-labeled) Tracer->MetaboliteA Enzyme 1 MetaboliteB Metabolite B (¹³C-labeled) MetaboliteA->MetaboliteB Enzyme 2 PathwayEnd Downstream Pathways (e.g., TCA Cycle) MetaboliteB->PathwayEnd Enzyme 3

Caption: Hypothetical metabolic pathway for ¹³C-(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA.

Conclusion

Stable isotope tracing provides a dynamic view of metabolic processes that is unattainable with traditional metabolomics alone.[2] By applying the principles and protocols outlined in this guide, researchers can begin to unravel the metabolic fate and biological significance of this compound. The successful application of this technique will depend on the careful optimization of experimental conditions, including the synthesis of the labeled tracer, labeling times, and the analytical methodology.

References

Application Notes and Protocols for the Chemical Synthesis of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is a chiral acyl-coenzyme A thioester. Acyl-CoAs are central metabolites in numerous biochemical pathways, including fatty acid metabolism and the citric acid cycle. They serve as substrates for a variety of enzymes and as allosteric regulators. The synthesis of stereochemically pure acyl-CoA standards, such as this compound, is essential for a range of research applications. These include serving as analytical standards for metabolomics studies, substrates for enzyme activity assays, and probes for investigating metabolic pathways.

This document provides a detailed protocol for a proposed chemical synthesis of this compound. The synthesis is divided into two main parts:

  • Asymmetric synthesis of the precursor, (3S)-3-Isopropenyl-6-oxoheptanoic acid , utilizing an Evans chiral auxiliary to control the stereochemistry.

  • Conversion of the chiral carboxylic acid to its coenzyme A thioester via the mixed anhydride method.

The protocols are based on well-established methodologies for asymmetric synthesis and acyl-CoA preparation.[1][2]

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted below. It begins with the preparation of an N-acyloxazolidinone, followed by a diastereoselective alkylation to establish the chiral center. Subsequent removal of the chiral auxiliary yields the target carboxylic acid, which is then coupled with coenzyme A.

G cluster_0 Part 1: Synthesis of (3S)-3-Isopropenyl-6-oxoheptanoic Acid cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage cluster_3 Part 2: Synthesis of this compound A 4-Pentenoyl chloride C N-(4-Pentenoyl)-(S)-4-benzyl-2-oxazolidinone A->C B (S)-4-Benzyl-2-oxazolidinone B->C DMAP, CH2Cl2 F Alkylated Intermediate C->F 1. LDA, THF, -78 °C 2. 1-Iodo-3-oxobutane D LDA or NaHMDS E 1-Iodo-3-oxobutane H (3S)-3-Isopropenyl-6-oxoheptanoic Acid F->H LiOH, H2O2 THF/H2O G LiOH, H2O2 K Mixed Anhydride Intermediate H->K I Isobutyl chloroformate I->K NMM, THF, -20 °C J N-Methylmorpholine M This compound K->M Coenzyme A, aq. THF L Coenzyme A (Li salt) L->M

Figure 1: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of (3S)-3-Isopropenyl-6-oxoheptanoic Acid

This part details the asymmetric synthesis of the chiral carboxylic acid precursor using an Evans oxazolidinone auxiliary.[3][4]

Step 1.1: Acylation of (S)-4-Benzyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary with 4-pentenoyl chloride.

  • Materials:

    • (S)-4-Benzyl-2-oxazolidinone

    • 4-Pentenoyl chloride

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) and DMAP (1.1 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add 4-pentenoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Separate the organic layer, and wash sequentially with saturated NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield N-(4-pentenoyl)-(S)-4-benzyl-2-oxazolidinone.

Step 1.2: Asymmetric Alkylation

This step creates the key stereocenter through a diastereoselective alkylation of the enolate.[4]

  • Materials:

    • N-(4-Pentenoyl)-(S)-4-benzyl-2-oxazolidinone

    • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

    • 1-Iodo-3-oxobutane (or a suitable protected equivalent)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve the N-acyloxazolidinone from Step 1.1 (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add LDA or NaHMDS (1.1 eq) dropwise, and stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add a solution of 1-iodo-3-oxobutane (1.2 eq) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to -20 °C over 2 hours.

    • Quench the reaction by adding saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Step 1.3: Cleavage of the Chiral Auxiliary

The chiral auxiliary is removed to yield the desired carboxylic acid.[5]

  • Materials:

    • Alkylated intermediate from Step 1.2

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution

    • Tetrahydrofuran (THF)

    • Sodium sulfite (Na₂SO₃), aqueous solution

    • Diethyl ether

    • Hydrochloric acid (HCl), 1 M

  • Procedure:

    • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

    • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.

    • Quench the reaction at 0 °C by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq).

    • Stir for 30 minutes, then concentrate the mixture in vacuo to remove most of the THF.

    • Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield (3S)-3-Isopropenyl-6-oxoheptanoic acid. Further purification can be achieved by chromatography if necessary.

Part 2: Synthesis of this compound

This part details the conversion of the synthesized carboxylic acid to its corresponding coenzyme A thioester using the mixed anhydride method.[6][7]

  • Materials:

    • (3S)-3-Isopropenyl-6-oxoheptanoic acid

    • Isobutyl chloroformate

    • N-Methylmorpholine (NMM)

    • Coenzyme A, trilithium salt

    • Tetrahydrofuran (THF), anhydrous

    • Sodium bicarbonate (NaHCO₃)

    • HPLC system for purification

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -20 °C.

    • Add N-methylmorpholine (1.0 eq) and stir for 5 minutes.

    • Add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -15 °C. A white precipitate of N-methylmorpholine hydrochloride will form. Stir for 15-20 minutes to form the mixed anhydride.

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in a minimal amount of cold water, and adjust the pH to ~7.5 with a saturated NaHCO₃ solution.

    • Add the Coenzyme A solution dropwise to the mixed anhydride solution at -20 °C.

    • Allow the reaction to proceed at -20 °C for 1 hour, then let it warm to 0 °C and stir for an additional 2-3 hours.

    • Monitor the reaction by analytical reverse-phase HPLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure at a low temperature to remove the THF.

    • Purification: Purify the aqueous residue by preparative reverse-phase HPLC. Use a gradient of a suitable buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile.

    • Lyophilize the collected fractions containing the pure product to obtain this compound as a white solid.

Data Presentation

The following tables summarize representative quantitative data expected for the synthesis. Actual results may vary.

Table 1: Synthesis of (3S)-3-Isopropenyl-6-oxoheptanoic Acid

StepProductTypical Yield (%)Diastereomeric Excess (d.e.)Purity (%)
1.1N-acyloxazolidinone85 - 95N/A>98
1.2Alkylated Intermediate70 - 85>95%>95 (after chromatography)
1.3Carboxylic Acid80 - 90>95% (e.e.)>98

Table 2: Synthesis and Characterization of this compound

ParameterExpected Value
Synthesis Yield
Overall Yield (from acid)40 - 60%
Purity (by HPLC) >95%
Mass Spectrometry
Molecular FormulaC₃₁H₅₀N₇O₁₈P₃S
Calculated Mass [M-H]⁻933.21 g/mol
Observed m/z (ESI-)~932.2
¹H NMR
Key Signals (in D₂O)Signals corresponding to adenine, ribose, pantothenate, and the acyl chain protons.
General Biological Role of Acyl-CoA

While the specific metabolic pathway for this compound is not defined in the literature, acyl-CoA molecules are fundamental to cellular metabolism. They are involved in both anabolic and catabolic processes.

G FA Fatty Acids AcylCoA Fatty Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase invis1 AcylCoA->invis1 AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA FA_Synth Fatty Acid Synthesis AcetylCoA->FA_Synth Ketone Ketone Bodies AcetylCoA->Ketone ComplexLipids Complex Lipids (e.g., Triglycerides) invis1->AcetylCoA β-Oxidation invis1->ComplexLipids invis2

Figure 2: Generalized metabolic roles of fatty acyl-CoA molecules in the cell.

References

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA: A Novel Metabolite on the Frontier of Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of novel endogenous metabolites offers a gateway to understanding complex biological processes and identifying new therapeutic targets. (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is one such molecule, identified as a mouse metabolite, that currently represents a frontier in metabolic investigation. While detailed applications are still under investigation, its unique structure as a branched-chain, unsaturated oxo-fatty acyl-CoA suggests potential roles in specialized metabolic pathways.

This document provides a summary of the currently available information on this compound and presents generalized protocols for its further study, aiming to equip researchers with the foundational knowledge and methodological framework to explore its biological significance.

Application Notes: Investigating a Putative Metabolic Intermediate

This compound is a formally recognized metabolite, primarily through its documentation in chemical and metabolomic databases.[1][2] It is structurally defined as an oxo-fatty acyl-CoA, resulting from the condensation of coenzyme A with (3S)-3-isopropenyl-6-oxoheptanoic acid.[1][2] Its identification as a "mouse metabolite" confirms its presence in a mammalian system, suggesting it is an endogenous product of metabolism.[1][2]

The isopropenyl group and the ketone functional group at the 6-position are notable features, distinguishing it from common fatty acyl-CoAs involved in beta-oxidation. This structure suggests potential involvement in:

  • Isoprenoid or Terpenoid Metabolism: The isopropenyl moiety is a fundamental building block in the biosynthesis of a vast array of isoprenoids.

  • Branched-Chain Fatty Acid Metabolism: The molecule could be an intermediate in a non-canonical fatty acid synthesis or degradation pathway.

  • Ketone Body Metabolism: The oxo- group might indicate a link to pathways involving ketone bodies, which are crucial for energy homeostasis.

Currently, there is a scarcity of published research detailing the specific metabolic pathways, enzymatic reactions, or physiological roles of this compound. Therefore, it represents an opportunity for novel research to elucidate its function, regulation, and potential as a biomarker or therapeutic target in metabolic diseases.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. This information is essential for developing analytical methods for its detection and quantification.

PropertyValueSource
Molecular Formula C31H50N7O18P3S[1]
Molecular Weight 933.8 g/mol [1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-6-oxo-3-prop-1-en-2-ylheptanethioate[1]
ChEBI ID CHEBI:212[1]
PubChem CID 11966312[1]

Experimental Protocols: A Framework for Studying a Novel Acyl-CoA

The following are generalized protocols for the identification, quantification, and functional characterization of this compound, based on established methodologies for acyl-CoA analysis.

Protocol 1: Identification and Quantification of this compound in Biological Samples using LC-MS/MS

This protocol outlines a general workflow for the targeted analysis of this compound in tissues or cells.

1. Sample Preparation:

  • Homogenize 50-100 mg of tissue or 1-5 million cells in a cold extraction buffer (e.g., 2:1:1 methanol:acetonitrile:water with internal standards).
  • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
  • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Employ a C18 reversed-phase column for separation.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometry (MS): Use a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.
  • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions for this compound. These transitions would need to be determined using a synthesized standard.
  • High-Resolution MS: For identification, determine the accurate mass of the parent ion and its fragmentation pattern.

3. Data Analysis:

  • Quantify the peak area corresponding to this compound.
  • Normalize the peak area to the internal standard and the initial sample weight or cell number.
  • Compare the levels of the metabolite across different experimental conditions.

Protocol 2: In Vitro Enzymatic Synthesis and Characterization

This protocol describes a general approach to identify the enzyme(s) responsible for the synthesis of this compound.

1. Candidate Enzyme Selection:

  • Based on the structure, potential synthesizing enzymes could include acyl-CoA synthetases, acyl-CoA transferases, or enzymes involved in isoprenoid biosynthesis.
  • Perform a literature or database search for enzymes that act on structurally similar substrates.

2. In Vitro Enzyme Assay:

  • Obtain a purified candidate enzyme (recombinant or from a native source).
  • Prepare a reaction mixture containing:
  • Buffer at optimal pH for the enzyme.
  • Coenzyme A.
  • (3S)-3-Isopropenyl-6-oxoheptanoic acid (if testing an acyl-CoA synthetase) or another potential precursor.
  • ATP and MgCl2 (for synthetases).
  • Initiate the reaction by adding the enzyme.
  • Incubate at the optimal temperature for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding an acid (e.g., perchloric acid) or a cold organic solvent.
  • Analyze the reaction mixture for the formation of this compound using the LC-MS/MS method described in Protocol 1.

3. Enzyme Kinetics:

  • If enzymatic activity is confirmed, determine the kinetic parameters (Km and Vmax) by varying the concentration of the substrates.

Putative Metabolic Context and Experimental Workflow

The following diagrams illustrate a hypothetical metabolic placement for this compound and a general experimental workflow for its investigation.

cluster_pathway Hypothetical Metabolic Pathway IPP Isopentenyl Pyrophosphate (IPP) Precursor Unknown Precursor IPP->Precursor Biosynthesis Steps AcetylCoA Acetyl-CoA AcetylCoA->Precursor Condensation? Target_CoA This compound Precursor->Target_CoA Putative Enzyme(s) Downstream Downstream Metabolites Target_CoA->Downstream Further Metabolism

Caption: Hypothetical placement of this compound in metabolism.

cluster_workflow Experimental Workflow for Novel Metabolite Investigation Discovery Metabolite Discovery (Untargeted Metabolomics) Identification Structural Identification (High-Res MS/MS, NMR) Discovery->Identification Quantification Development of Quantitative Assay (Targeted LC-MS/MS) Identification->Quantification Functional Functional Characterization (In Vitro Assays, Isotope Tracing) Quantification->Functional Biological Biological Validation (Cell/Animal Models) Functional->Biological

Caption: General workflow for investigating a novel metabolite.

References

Application Note & Protocol: A Novel Coupled Enzymatic Assay for (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA Carboxylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is an unsaturated oxo-fatty acyl-CoA molecule.[1][2] Its precise biological roles and the enzymes that metabolize it are areas of active investigation. This application note describes a novel method for assaying the activity of enzymes that utilize this compound as a substrate, with a specific focus on a putative carboxylase activity. The assay is based on a coupled-enzyme system that measures the rate of ADP production, a common product of carboxylase reactions that utilize ATP.[3] This method provides a sensitive and continuous spectrophotometric assay suitable for enzyme characterization and high-throughput screening of potential inhibitors.

Principle of the Assay

The proposed assay measures the activity of a hypothetical this compound Carboxylase (IPOHC). This enzyme is presumed to catalyze the ATP-dependent carboxylation of the substrate. The production of ADP is coupled to the oxidation of NADH by a series of enzymatic reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the IOHC activity.

The reaction scheme is as follows:

  • This compound + HCO₃⁻ + ATP ---(IPOHC)--->Carboxylated Product + ADP + Pi

  • ADP + Phosphoenolpyruvate (PEP) ---(PK)--->ATP + Pyruvate

  • Pyruvate + NADH + H⁺ ---(LDH)--->Lactate + NAD⁺

Visualization of the Assay Principle

Assay_Principle cluster_primary Primary Reaction cluster_coupling Coupling Reactions cluster_detection Detection Substrate This compound IPOHC IPOHC (Enzyme of Interest) Substrate->IPOHC ATP ATP ATP->IPOHC HCO3 HCO₃⁻ HCO3->IPOHC Product Carboxylated Product IPOHC->Product ADP ADP IPOHC->ADP Pi Pi IPOHC->Pi PEP Phosphoenolpyruvate ADP->PEP PK Pyruvate Kinase ADP->PK PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP_regen ATP PK->ATP_regen NADH NADH (Absorbs at 340 nm) Pyruvate->NADH LDH Lactate Dehydrogenase Pyruvate->LDH NADH->LDH Lactate Lactate LDH->Lactate NAD NAD⁺ (No Absorbance at 340 nm) LDH->NAD Detection Monitor Decrease in Absorbance at 340 nm ATP_regen->IPOHC

Caption: Coupled enzymatic assay workflow for IOHC activity.

Materials and Reagents

ReagentSupplierCatalog No.Storage Temperature
This compoundCustom Synthesis/Commercially available--80°C
ATP, Disodium SaltSigma-AldrichA2383-20°C
Phosphoenolpyruvate (PEP), Monopotassium SaltSigma-AldrichP7127-20°C
NADH, Disodium SaltSigma-AldrichN8129-20°C
Pyruvate Kinase (PK) from rabbit muscleSigma-AldrichP1506-20°C
L-Lactate Dehydrogenase (LDH) from rabbit muscleSigma-AldrichL1254-20°C
HEPESSigma-AldrichH3375Room Temperature
MgCl₂Sigma-AldrichM8266Room Temperature
KClSigma-AldrichP9333Room Temperature
NaHCO₃Sigma-AldrichS6014Room Temperature
Dithiothreitol (DTT)Sigma-AldrichD97794°C
96-well UV-transparent microplatesCorning3635Room Temperature

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer (10X Stock): 500 mM HEPES, 1 M KCl, 50 mM MgCl₂, pH 7.5. Store at 4°C.

  • ATP Stock (100 mM): Dissolve 55.1 mg of ATP disodium salt in 1 mL of purified water. Adjust pH to 7.0. Store in aliquots at -20°C.

  • PEP Stock (100 mM): Dissolve 20.8 mg of PEP monopotassium salt in 1 mL of purified water. Store in aliquots at -20°C.

  • NADH Stock (10 mM): Dissolve 7.1 mg of NADH disodium salt in 1 mL of purified water. Protect from light and store in aliquots at -20°C.

  • NaHCO₃ Stock (1 M): Dissolve 84 mg of NaHCO₃ in 1 mL of purified water. Prepare fresh.

  • This compound Stock (10 mM): Prepare by dissolving the substrate in an appropriate buffer (e.g., 10 mM HEPES, pH 7.0). Store in aliquots at -80°C.

  • Enzyme Diluent: 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5. Prepare fresh and keep on ice.

  • Coupling Enzyme Mix: Prepare a mix of PK and LDH in the enzyme diluent to a final concentration of 20 U/mL PK and 30 U/mL LDH. Keep on ice.

2. Assay Procedure

The following protocol is for a single well in a 96-well microplate format with a final reaction volume of 200 µL.

Experimental_Workflow start Start prep_master_mix Prepare Assay Master Mix (Buffer, PEP, NADH, NaHCO₃, Coupling Enzymes) start->prep_master_mix add_master_mix Add 160 µL of Master Mix to each well prep_master_mix->add_master_mix add_enzyme Add 20 µL of IOHC Enzyme (or buffer for control) add_master_mix->add_enzyme incubate Incubate for 5 min at 37°C to equilibrate add_enzyme->incubate start_reaction Initiate reaction by adding 20 µL of Substrate/ATP mix incubate->start_reaction read_absorbance Immediately measure Absorbance at 340 nm every 30 seconds for 15-20 minutes start_reaction->read_absorbance analyze_data Analyze Data: Calculate the rate of NADH consumption (ΔA₃₄₀/min) read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step experimental workflow for the IOHC assay.

  • Prepare the Master Mix: For each 200 µL reaction, prepare a master mix containing:

    • 20 µL 10X Assay Buffer

    • 4 µL 100 mM PEP

    • 4 µL 10 mM NADH

    • 2 µL 1 M NaHCO₃

    • 10 µL Coupling Enzyme Mix (20 U/mL PK, 30 U/mL LDH)

    • 120 µL Purified Water

  • Plate Setup: Add 160 µL of the Master Mix to the appropriate wells of a 96-well UV-transparent plate.

  • Add Enzyme: Add 20 µL of the diluted IOHC enzyme preparation to the sample wells. For background control wells, add 20 µL of the enzyme diluent.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Start the Reaction: Prepare a Substrate/ATP mix. For a final concentration of 100 µM substrate and 2 mM ATP, mix equal volumes of 2 mM this compound and 40 mM ATP. Initiate the reaction by adding 20 µL of this mix to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

Data Presentation and Analysis

1. Raw Data

The primary output will be the change in absorbance at 340 nm over time.

Table 1: Example Kinetic Data

Time (min)A₃₄₀ (Sample)A₃₄₀ (Control)
0.01.2051.208
0.51.1831.207
1.01.1611.206
1.51.1391.205
2.01.1171.205
.........
15.00.7651.198

2. Calculation of Enzyme Activity

  • Plot A₃₄₀ versus time for both the sample and control reactions.

  • Determine the slope (rate, ΔA₃₄₀/min) of the linear portion of each curve.

  • Subtract the rate of the control reaction from the rate of the sample reaction to get the corrected rate.

    • Corrected Rate (ΔA₃₄₀/min) = Rate(Sample) - Rate(Control)

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    Activity (µmol/min/mg) = (Corrected Rate × Reaction Volume (L)) / (ε × Pathlength (cm) × mg of protein)

Table 2: Summary of Quantitative Data

ParameterValue
Molar Extinction Coefficient of NADH (ε)6220 M⁻¹cm⁻¹
Reaction Volume200 µL (2 x 10⁻⁴ L)
Pathlength (for a 96-well plate)~0.5 cm (must be empirically determined or specified by the manufacturer)
Example Corrected Rate (ΔA₃₄₀/min)0.029
Enzyme Concentration in Reaction0.01 mg/mL
Calculated Specific Activity ~46.6 nmol/min/mg

Troubleshooting and Considerations

  • High Background Rate: If the control rate (without IOHC enzyme) is high, it may indicate contamination of reagents with ADP or ATPases. Use high-purity reagents.

  • Non-linear Reaction Rate: If the reaction rate is not linear, the concentration of enzyme may be too high, or a substrate (NADH, PEP) may be depleted. Reduce the amount of enzyme or increase the concentration of the limiting substrate.

  • Substrate Availability: The substrate this compound is not commonly available and may require custom synthesis. The purity of the synthesized substrate is critical for accurate results.

  • Enzyme Stability: Ensure the IOHC enzyme is stable under the assay conditions. The inclusion of DTT and storage on ice are recommended.

This application note provides a framework for developing a robust assay for the activity of enzymes acting on this compound. The specific assay conditions, such as substrate and cofactor concentrations, may need to be optimized for the particular enzyme under investigation.

References

Application Note: High-Resolution Mass Spectrometry of 3-Isopropenyl-6-Oxoheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropenyl-6-oxoheptanoyl-CoA is a branched-chain, monounsaturated oxo-fatty acyl-CoA. Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. They act as acyl group carriers and are involved in biosynthetic reactions and protein post-translational modifications. The accurate identification and quantification of specific acyl-CoA species like 3-isopropenyl-6-oxoheptanoyl-CoA are essential for understanding metabolic regulation and dysfunction in various disease states. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and selectivity for the analysis of these low-abundance and complex molecules.

This application note provides a detailed protocol for the analysis of 3-isopropenyl-6-oxoheptanoyl-CoA using LC-HRMS. It covers sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is designed for the extraction of a broad range of acyl-CoAs, including medium-chain species like 3-isopropenyl-6-oxoheptanoyl-CoA, from tissues or cultured cells.

Materials:

  • Ice-cold methanol

  • Ice-cold 50 mM ammonium acetate (pH 6.8)

  • Internal Standard (e.g., C17-CoA)

  • Homogenizer

  • Centrifuge (capable of 20,000 x g and 4°C)

  • Vacuum concentrator

Procedure:

  • For tissue samples, weigh approximately 10-20 mg of frozen tissue and place it in a pre-chilled tube. For cultured cells, aspirate the medium and wash the cells with ice-cold PBS.

  • Add 1 mL of ice-cold methanol containing a suitable internal standard to the sample.

  • Homogenize the tissue or scrape the cells in the methanol solution.

  • Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge the sample at 20,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant completely using a vacuum concentrator.

  • Reconstitute the dried pellet in 100 µL of 50 mM ammonium acetate (pH 6.8) for LC-MS analysis. Vortex briefly and centrifuge to pellet any insoluble material.

Liquid Chromatography

This method utilizes reversed-phase chromatography to separate 3-isopropenyl-6-oxoheptanoyl-CoA from other acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.020.2
2.020.2
10.0500.2
15.0950.2
18.0950.2
18.120.2
22.020.2

Injection Volume: 5-10 µL Column Temperature: 40°C

High-Resolution Mass Spectrometry

This protocol uses a high-resolution mass spectrometer for the detection and identification of 3-isopropenyl-6-oxoheptanoyl-CoA.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.

MS Parameters:

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Sheath Gas Flow Rate35 (arbitrary units)
Aux Gas Flow Rate10 (arbitrary units)
Capillary Temperature320°C
Full Scan Resolution70,000
Full Scan Mass Rangem/z 300-1200
MS/MS FragmentationHigher-energy C-trap dissociation (HCD)
MS/MS Resolution35,000
Collision Energy25-35 eV (normalized)
Targeted MS/MSInclude the precursor ion for 3-isopropenyl-6-oxoheptanoyl-CoA

Data Presentation

Table 1: Mass Spectrometric Properties of 3-Isopropenyl-6-oxoheptanoyl-CoA

CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
3-Isopropenyl-6-oxoheptanoyl-CoAC₃₁H₅₀N₇O₁₈P₃S933.2146934.2219427.0531, 303.0512

Table 2: Hypothetical Quantitative Analysis of 3-Isopropenyl-6-oxoheptanoyl-CoA in Mouse Liver

Sample GroupConcentration (pmol/mg tissue)Standard Deviation
Control1.250.32
Treatment A2.870.65
Treatment B0.780.19

Note: The quantitative data presented is hypothetical and serves as an example for data presentation. Actual values will depend on the specific experimental conditions and biological samples.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Cells) homogenization Homogenization in Cold Methanol + IS sample->homogenization precipitation Protein Precipitation (15 min on ice) homogenization->precipitation centrifugation Centrifugation (20,000 x g, 10 min, 4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Vacuum Concentration supernatant->drying reconstitution Reconstitution in 50 mM Ammonium Acetate drying->reconstitution lc_separation Reversed-Phase LC Separation (C18 Column) reconstitution->lc_separation ms_detection HRMS Detection (Positive ESI) lc_separation->ms_detection msms_fragmentation Targeted MS/MS (HCD Fragmentation) ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition peak_integration Peak Integration and Quantification data_acquisition->peak_integration identification Compound Identification peak_integration->identification

Caption: Experimental workflow for the analysis of 3-isopropenyl-6-oxoheptanoyl-CoA.

fragmentation_pathway cluster_fragments Characteristic Fragments precursor [M+H]⁺ 3-Isopropenyl-6-oxoheptanoyl-CoA m/z 934.2219 fragment1 [M+H - 507]⁺ Acylium Ion m/z 427.0531 precursor->fragment1 Neutral Loss of 507 Da (Adenosine-3',5'-diphosphate) fragment2 Adenosine Diphosphate Fragment m/z 303.0512 precursor->fragment2 Cleavage at Pantetheine Phosphate

Caption: Predicted fragmentation of 3-isopropenyl-6-oxoheptanoyl-CoA in positive ESI.

Discussion

The presented methodology provides a robust framework for the identification and quantification of 3-isopropenyl-6-oxoheptanoyl-CoA. The sample preparation protocol is optimized for the recovery of medium-chain acyl-CoAs, while the LC-HRMS method offers high sensitivity and specificity.

A key feature of acyl-CoA analysis by mass spectrometry is the characteristic neutral loss of the adenosine diphosphate moiety (507 Da) in positive ion mode.[1] This fragmentation is highly specific and can be utilized in targeted MS/MS experiments, such as precursor ion scanning or multiple reaction monitoring (MRM), to selectively detect acyl-CoAs in complex biological matrices. The high resolution of the mass spectrometer allows for the accurate mass measurement of the precursor and fragment ions, which further increases the confidence in compound identification.

For accurate quantification, the use of a stable isotope-labeled internal standard is recommended to correct for variations in extraction efficiency and matrix effects. If a specific standard for 3-isopropenyl-6-oxoheptanoyl-CoA is not available, a structurally similar acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.

The biological significance of 3-isopropenyl-6-oxoheptanoyl-CoA is not yet well-defined in the literature. However, its structure suggests potential involvement in branched-chain amino acid or fatty acid metabolism. The application of this analytical method can aid in elucidating the metabolic pathways and biological roles of this and other novel acyl-CoA species.

References

Application Note: Chromatographic Separation of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is an activated fatty acid intermediate that may play a role in various metabolic pathways, potentially including those involved in isoprenoid or branched-chain fatty acid metabolism. As with many biologically active molecules, the stereochemistry of this compound is critical to its function and interaction with enzymes. The presence of multiple chiral centers can result in various diastereomers, each potentially having distinct biological activities. Therefore, the ability to separate and quantify these isomers is essential for accurately studying their metabolic roles and for the quality control of synthetic standards. This application note presents a detailed protocol for the chromatographic separation of this compound isomers using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Application

This protocol is designed for the analytical separation of this compound isomers in various matrices, including enzymatic reaction mixtures, cell extracts, and purified synthetic preparations. The primary applications include:

  • Metabolomics Research: To identify and quantify specific isomers of this compound in biological samples, aiding in the elucidation of metabolic pathways.

  • Enzyme Kinetics: To study the stereoselectivity of enzymes that produce or metabolize this compound.

  • Drug Development: To assess the isomeric purity of synthetically produced this compound or its analogues, which may be used as enzyme inhibitors or probes.

  • Quality Control: To ensure the isomeric purity of chemical standards used in research and development.

Experimental Protocol

This protocol outlines a robust method for the separation of this compound isomers using a reversed-phase UPLC-MS system.

1. Sample Preparation

  • Standard Solutions: Prepare a stock solution of the this compound isomer mixture in a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL. Serially dilute the stock solution to prepare working standards ranging from 1 µg/mL to 100 µg/mL.

  • Biological Samples (e.g., Cell Lysates):

    • Quench metabolism by rapidly cooling the cell culture to 4°C.

    • Extract the metabolites using a cold extraction solution (e.g., 80% methanol).

    • Centrifuge the extract to pellet cellular debris.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).

2. UPLC-MS Instrumentation and Conditions

  • Chromatographic System: A high-pressure binary UPLC system.

  • Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 60
    9.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full scan mode (m/z 200-1000) and targeted MS/MS for quantification. The precursor ion for this compound would be selected, and characteristic product ions would be monitored.

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of two diastereomers of this compound.

ParameterIsomer 1Isomer 2
Retention Time (min) 6.256.80
Peak Width (min) 0.150.16
Resolution (Rs) \multicolumn{2}{c}{2.5}
Tailing Factor 1.11.2
Signal-to-Noise Ratio (S/N) >100>100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing start Sample (e.g., Cell Lysate) extraction Metabolite Extraction (80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation drying Drying under Nitrogen centrifugation->drying reconstitution Reconstitution in Mobile Phase A drying->reconstitution injection Inject Sample reconstitution->injection separation UPLC Separation (C18 Column) injection->separation detection MS Detection (ESI+) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the separation and quantification of this compound isomers.

metabolic_pathway cluster_pathway Hypothetical Metabolic Context precursor Metabolic Precursor (e.g., Geranyl-CoA) enzyme1 Enzyme A (e.g., Isomerase/Hydratase) precursor->enzyme1 isomers This compound and its Isomers enzyme1->isomers enzyme2 Enzyme B (Stereospecific) isomers->enzyme2 product Downstream Metabolite enzyme2->product

Caption: Hypothetical metabolic pathway involving this compound isomers.

Conclusion

The UPLC-MS method detailed in this application note provides a robust and sensitive approach for the chromatographic separation and quantification of this compound isomers. The use of a sub-2 µm particle size C18 column in conjunction with a shallow acetonitrile gradient allows for high-resolution separation of closely related diastereomers. This protocol is readily adaptable for various research and development applications, from fundamental metabolic studies to the quality control of synthetic compounds. The successful separation of these isomers is a critical step in understanding their specific biological roles and ensuring the accuracy of experimental results.

Troubleshooting & Optimization

improving (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA stability during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA during extraction. The recommendations are based on established principles for handling sensitive isoprenoid and acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of this compound during extraction?

Low recovery is typically due to the inherent instability of the thioester bond and the molecule's susceptibility to degradation through several pathways. The main factors are enzymatic degradation by native cellular enzymes (thioesterases), chemical hydrolysis at non-optimal pH, and thermal decomposition.

Q2: What is the optimal pH range for extracting and storing this compound?

Aqueous solutions of Coenzyme A and its esters are most stable at a slightly acidic pH, typically between 2 and 6. Stability decreases significantly in alkaline conditions (pH above 8), where the thioester bond is prone to hydrolysis. Extraction protocols for acyl-CoAs often use buffers with a pH of around 4.9.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate both chemical and enzymatic degradation. It is critical to keep samples on ice or at sub-zero temperatures throughout the extraction process. For long-term storage, Coenzyme A derivatives should be kept at -20°C or below.

Q4: What types of enzymes can degrade my target compound?

Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs back to a free fatty acid and Coenzyme A. These enzymes are ubiquitous in cells and must be inactivated immediately upon cell lysis to prevent analyte loss.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Consistently Low or No Analyte Signal After Extraction

Potential Cause 1: Incomplete Quenching of Enzymatic Activity Cellular thioesterases can rapidly degrade the target molecule upon cell lysis.

  • Solution: Immediately stop all enzymatic activity at the point of sample collection. This is the most critical step. For tissue samples, flash-freeze in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol at -80°C directly to the culture plate.

Potential Cause 2: Non-Optimal pH of Extraction Buffers Using neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.

  • Solution: Use an acidic extraction buffer. A common and effective choice is a potassium phosphate buffer (100 mM) at a pH of 4.9.

Potential Cause 3: High Temperature During Sample Processing Degradation rates increase significantly with temperature.

  • Solution: Maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation if performed under vacuum. Use pre-chilled tubes, buffers, and solvents.

Key Degradation Pathways

The primary routes of this compound degradation are enzymatic and chemical hydrolysis. Understanding these pathways is crucial for designing a stable extraction protocol.

Analyte This compound Products Degradation Products (Isoprenoid Acid + CoA-SH) Analyte->Products Hydrolysis Enzymes Thioesterases (ACOTs) Enzymes->Analyte Catalyzes pH High pH (>7.0) pH->Analyte Promotes Temp High Temperature Temp->Analyte Accelerates start Start: Cell Culture Plate wash Wash Cells with Ice-Cold PBS start->wash quench Quench Metabolism (-80°C Methanol) wash->quench harvest Harvest Lysate & Add Internal Standard quench->harvest extract Add Acetonitrile & Vortex harvest->extract centrifuge Centrifuge at 4°C extract->centrifuge collect Collect Supernatant centrifuge->collect dry Evaporate Solvent (Vacuum Concentrator) collect->dry reconstitute Reconstitute Pellet in Analysis Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Technical Support Center: Troubleshooting Low Signal of 3-Isopropenyl-6-Oxoheptanoyl-CoA in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the LC-MS analysis of 3-isopropenyl-6-oxoheptanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my 3-isopropenyl-6-oxoheptanoyl-CoA standard. What are the initial checks I should perform?

A1: When experiencing a complete loss of signal, it's crucial to systematically isolate the problem. Start by confirming that the mass spectrometer is functioning correctly by infusing a known, stable compound to check for a response. Prepare fresh standards and mobile phases to eliminate the possibility of degradation or contamination. Ensure all instrument parameters, such as voltages and gas flows, are set correctly and that you have a stable electrospray.

Q2: What are the common causes of low signal intensity for acyl-CoA compounds in LC-MS?

A2: Low signal intensity for acyl-CoAs can stem from several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.

  • Inefficient Ionization: The ionization efficiency of acyl-CoAs can be influenced by the mobile phase composition and the presence of co-eluting matrix components.

  • Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[1]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity.

  • Chromatographic Issues: Poor peak shape, often due to column overload or contamination, can result in a decreased signal-to-noise ratio.[1]

Q3: Can the sample preparation method affect the signal of 3-isopropenyl-6-oxoheptanoyl-CoA?

A3: Absolutely. The choice of extraction and cleanup method is critical. Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[2] Using an inappropriate SPE sorbent or elution solvent can lead to significant sample loss. It's also important to minimize the time samples spend at room temperature and in aqueous solutions to prevent degradation.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low signal issues with 3-isopropenyl-6-oxoheptanoyl-CoA.

Guide 1: Systematic Troubleshooting Workflow

This workflow will help you systematically identify the source of the low signal.

TroubleshootingWorkflow start Low Signal for 3-isopropenyl-6-oxoheptanoyl-CoA check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok MS OK? check_ms->ms_ok fix_ms Troubleshoot MS (Source, Optics, Detector) ms_ok->fix_ms No check_lc Check LC System (Pressure, Leaks, Flow) ms_ok->check_lc Yes fix_ms->check_ms lc_ok LC OK? check_lc->lc_ok fix_lc Troubleshoot LC (Pump, Injector, Connections) lc_ok->fix_lc No check_chrom Evaluate Chromatography (Peak Shape, Retention Time) lc_ok->check_chrom Yes fix_lc->check_lc chrom_ok Chromatography OK? check_chrom->chrom_ok fix_chrom Optimize Chromatography (Column, Mobile Phase, Gradient) chrom_ok->fix_chrom No check_sample Investigate Sample (Preparation, Stability) chrom_ok->check_sample Yes fix_chrom->check_chrom sample_ok Sample OK? check_sample->sample_ok fix_sample Optimize Sample Prep (Extraction, Cleanup) sample_ok->fix_sample No resolved Signal Restored sample_ok->resolved Yes fix_sample->check_sample

Caption: A logical workflow for troubleshooting low LC-MS signal.

Guide 2: Optimizing Mass Spectrometry Parameters

For acyl-CoA analysis, specific MS/MS transitions are typically monitored. The most common fragmentation involves the neutral loss of the phosphorylated ADP moiety.

Fragmentation precursor [M+H]+ product [M+H - 507.0]+ precursor->product Neutral Loss of Phosphorylated ADP

Caption: Common fragmentation of acyl-CoAs in positive ESI mode.

To optimize MS parameters, directly infuse a standard solution of 3-isopropenyl-6-oxoheptanoyl-CoA (e.g., 1 µM in 50% acetonitrile) into the mass spectrometer. Adjust the following parameters to maximize the signal for the precursor and product ions:

  • Ionization Mode: Positive electrospray ionization (ESI) is generally preferred for acyl-CoAs.[3][4]

  • Precursor Ion: Calculate the theoretical m/z for the protonated molecule of 3-isopropenyl-6-oxoheptanoyl-CoA (C₃₁H₅₀N₇O₁₈P₃S).

  • Product Ion: Monitor for the characteristic product ion resulting from the neutral loss of 507.0 Da.[5]

  • Collision Energy (CE): Optimize the CE to achieve efficient fragmentation of the precursor ion.

  • Source Parameters: Adjust desolvation temperature and gas flows to ensure stable and efficient ionization.

ParameterTypical Starting Value
Ionization ModePositive ESI
Precursor Ion (m/z)~934.2
Product Ion (m/z)~427.2
Collision Energy20-40 eV (instrument dependent)
Desolvation Temperature350-500 °C

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Extraction from Tissues

This protocol is a general guideline and may need optimization for specific tissue types.

  • Homogenization: Homogenize approximately 250 mg of powdered frozen tissue in 4 mL of an ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid).[6] Spike with an appropriate internal standard.

  • Protein Precipitation & Centrifugation: After homogenization, centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins.[7]

  • Solid-Phase Extraction (SPE):

    • Condition a 2-(2-pyridyl)ethyl silica gel cartridge (300 mg) with 3 mL of methanol, followed by 3 mL of extraction buffer.[6]

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of extraction buffer to remove unbound impurities.

    • Elute the acyl-CoAs with a series of methanol/ammonium formate solutions of increasing organic content.[6]

  • Drying and Reconstitution: Dry the collected eluent under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 100 µL of 2% acetonitrile in 100 mM ammonium formate, pH 5.0).[6]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a representative LC-MS/MS method that can be adapted for 3-isopropenyl-6-oxoheptanoyl-CoA.

  • Liquid Chromatography:

    • Column: A C8 or C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[6]

    • Mobile Phase A: 15 mM ammonium hydroxide in water.[3]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Gradient: A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis of acyl-CoAs using Multiple Reaction Monitoring (MRM).

    • Ionization: ESI in positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for 3-isopropenyl-6-oxoheptanoyl-CoA and any internal standards.

Time (min)% Mobile Phase B
0.020
2.845
3.025
4.065
4.520
5.020

This is an example gradient and should be optimized for your specific separation.[3]

References

minimizing sample degradation of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound, like other coenzyme A (CoA) thioesters, is primarily caused by two chemical processes:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which breaks the molecule into coenzyme A (CoASH) and (3S)-3-isopropenyl-6-oxoheptanoic acid. This is accelerated by exposure to aqueous solutions, especially at neutral to basic pH.[1][2][3]

  • Oxidation: The free thiol group of any resulting CoASH can be oxidized to form a disulfide dimer (CoA-S-S-CoA).[1] The isopropenyl group within the fatty acyl chain may also be susceptible to oxidation.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of this compound. The recommended storage conditions are summarized in the table below.

Storage FormatTemperatureDurationImportant Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearThis is the most stable form for long-term storage.[4]
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 2-6) and store under nitrogen.[1][2][5]
Aqueous Stock Solution-20°CUp to 1 monthPrepare in a slightly acidic buffer (pH 2-6) and protect from light.[1][2][5]
Aqueous Working Solution2-8°CUse within 1 dayPrepare fresh before each experiment.[1][4]

Q3: What are the signs of this compound degradation in my experiments?

A3: Degradation of your sample may manifest in several ways:

  • Reduced biological activity: If you observe a decrease in the expected enzymatic or cellular response, it may indicate that the concentration of the active compound has been reduced due to degradation.

  • Inconsistent results: High variability between experimental replicates can be a sign of ongoing sample degradation.

  • Unexpected peaks in analytical data: When analyzing your sample using techniques like HPLC or mass spectrometry, the appearance of new peaks corresponding to degradation products is a clear indicator of sample instability.

Q4: Can I repeatedly freeze and thaw my aqueous stock solution of this compound?

A4: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen, accelerating degradation. Prepare single-use aliquots of your stock solution to minimize this risk.

Troubleshooting Guides

This section provides step-by-step guidance to address common issues encountered during experiments with this compound.

Issue 1: Loss of Biological Activity or Inconsistent Results

Possible Cause: Degradation of the compound due to improper handling or storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your sample has been stored according to the recommendations in the FAQ section.

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a new aliquot of your stock solution for each experiment.[5]

  • Control for pH: Ensure that the pH of your experimental buffers is optimal for the stability of the thioester bond (ideally slightly acidic). Aqueous solutions of coenzyme A are unstable at a pH higher than 8.[2][3]

  • Minimize Exposure to Air: Degas your solvents and buffers to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) when preparing solutions.

  • Assess Purity: If the problem persists, analyze the purity of your stock solution using HPLC-MS to quantify the extent of degradation.

Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis

Possible Cause: Presence of degradation products or impurities.

Troubleshooting Steps:

  • Identify Potential Degradation Products: Based on the structure of this compound, potential degradation products to look for in your mass spectrometry data include:

    • Coenzyme A (CoASH)

    • (3S)-3-isopropenyl-6-oxoheptanoic acid

    • Coenzyme A disulfide (CoA-S-S-CoA)

  • Optimize Chromatography: Adjust your HPLC gradient to ensure good separation of the parent compound from potential degradation products. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be effective for analyzing acyl-CoAs.[6]

  • Use a Fresh Standard: If possible, compare your sample to a freshly prepared standard of known purity to confirm the identity of the peaks.

  • Review Sample Preparation: Ensure that your sample preparation protocol does not introduce contaminants or cause degradation. For example, some HPLC solvents can hydrolyze the thioester bond.[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Prepare a suitable buffer (e.g., 50 mM potassium phosphate) with a pH between 4.0 and 6.0.

  • Degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Dissolve the lyophilized powder in the degassed buffer to the desired concentration. Gentle vortexing or sonication may be used to aid dissolution.[1][4]

  • Immediately dispense the stock solution into single-use aliquots in tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol 2: Purity Assessment by HPLC-MS
  • Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS).

  • Column: A C18 reversed-phase column is a common choice for separating acyl-CoAs.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid (for acidic conditions to improve stability).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a gradient elution method to separate compounds of different polarities. For example, start with a low percentage of Mobile Phase B and gradually increase it over the course of the run.

  • Detection: Monitor the elution of this compound and its potential degradation products using both UV detection (at 260 nm for the adenine moiety of CoA) and mass spectrometry.

  • Data Analysis: Integrate the peak areas to determine the relative purity of your sample.

Visualizations

G cluster_degradation Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (H2O, pH > 7) Parent->Hydrolysis Thioester cleavage Product1 Coenzyme A (CoASH) Hydrolysis->Product1 Product2 (3S)-3-isopropenyl-6-oxoheptanoic acid Hydrolysis->Product2 Oxidation Oxidation (O2) Product3 Coenzyme A Disulfide Oxidation->Product3 Product1->Oxidation Thiol oxidation G Start Start: Lyophilized Powder Equilibrate Equilibrate to Room Temperature Start->Equilibrate PrepareBuffer Prepare & Degas Acidic Buffer (pH 4-6) Equilibrate->PrepareBuffer Dissolve Dissolve Powder PrepareBuffer->Dissolve Aliquot Create Single-Use Aliquots Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store Thaw Thaw a Single Aliquot for Use Store->Thaw Dilute Prepare Fresh Working Solution Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

References

Technical Support Center: Absolute Quantification of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the absolute quantification of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is an oxo-fatty acyl-CoA, a metabolite that may play a role in various biological processes.[1][2][3][4] Its absolute quantification is challenging due to several factors:

  • Inherent Instability: Like many acyl-CoAs, it is susceptible to hydrolysis and degradation, especially in non-acidic aqueous solutions and during sample processing.

  • Complex Structure: The presence of an isopropenyl group and a ketone functionality may lead to unique stability issues or unexpected reactions during derivatization if such a method is employed.

  • Matrix Effects: Biological samples are complex, and other molecules can interfere with the ionization and detection of the target analyte in mass spectrometry-based methods.

Q2: What is the recommended analytical technique for the absolute quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and widely accepted method for the quantification of acyl-CoAs due to its high sensitivity, specificity, and ability to distinguish between structurally similar molecules.[5][6][7][8] Gas chromatography-mass spectrometry (GC-MS) is generally not suitable for intact acyl-CoAs due to their low volatility and thermal instability.

Q3: Is an internal standard necessary for the absolute quantification of this compound?

Yes, a suitable internal standard is crucial for accurate and precise absolute quantification. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). Since this is likely unavailable commercially, a structurally similar odd-chain acyl-CoA, such as pentadecanoyl-CoA (C15:0-CoA), can be used as an alternative.[9] The internal standard helps to correct for variability in sample extraction, derivatization (if performed), and LC-MS/MS analysis.

Troubleshooting Guide

Sample Preparation and Extraction
Issue Possible Cause(s) Troubleshooting Steps
Low or no recovery of the analyte Analyte degradation during extraction.- Work quickly and on ice at all times. - Use an acidic extraction buffer (e.g., with formic acid or sulfosalicylic acid) to improve stability.[8] - Minimize the number of freeze-thaw cycles.
Inefficient extraction from the biological matrix.- Ensure thorough homogenization of the tissue or cell sample. - Optimize the organic solvent composition used for protein precipitation and extraction (e.g., acetonitrile, methanol).
Loss of analyte during solid-phase extraction (SPE).- Ensure the SPE column is properly conditioned. - Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte.
High variability between replicate samples Inconsistent sample handling.- Standardize all sample preparation steps, including timing and volumes. - Ensure complete and consistent evaporation of solvents.
Incomplete protein precipitation.- Ensure a sufficient volume of cold organic solvent is used. - Vortex thoroughly and centrifuge at a high speed to pellet all protein.
LC-MS/MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) Inappropriate mobile phase composition.- Optimize the mobile phase pH and organic solvent gradient. Acyl-CoAs are often analyzed using reversed-phase chromatography with an acidic mobile phase (e.g., containing formic acid or ammonium acetate).[6]
Column degradation.- Use a guard column to protect the analytical column. - Flush the column regularly.
Low signal intensity Poor ionization efficiency.- Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Acyl-CoAs are typically analyzed in positive ion mode.
Suboptimal MS/MS transition.- Perform a product ion scan of the precursor ion for this compound to identify the most intense and specific fragment ions. A common fragmentation is the neutral loss of the phosphorylated ADP moiety.[9]
Interfering peaks Co-elution with matrix components.- Optimize the chromatographic gradient to improve the separation of the analyte from interfering compounds. - Employ a more rigorous sample clean-up procedure, such as a different SPE sorbent.
Contamination from laboratory plastics or solvents.- Use high-purity solvents and reagents. - Test for leachates from plasticware by running blank samples.

Experimental Protocols

General Workflow for Absolute Quantification of this compound

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Tissue/Cells) homogenize Homogenization in Acidic Buffer with Internal Standard sample->homogenize precipitate Protein Precipitation (e.g., with cold Acetonitrile) homogenize->precipitate extract Centrifugation and Supernatant Collection precipitate->extract spe Solid-Phase Extraction (SPE) for Clean-up extract->spe dry Evaporation and Reconstitution spe->dry lc Reversed-Phase LC Separation dry->lc msms Tandem Mass Spectrometry Detection (MRM Mode) lc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Absolute Quantification calibrate->quantify

Caption: General experimental workflow for the absolute quantification of this compound.

Detailed LC-MS/MS Methodology (Hypothetical)

This protocol is a starting point and will require optimization for your specific instrumentation and sample type.

  • Sample Extraction:

    • Homogenize ~50 mg of tissue or 1-5 million cells in 500 µL of ice-cold 10% trichloroacetic acid containing a known amount of an appropriate internal standard (e.g., C17:0-CoA).

    • Vortex for 1 minute and incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute the acyl-CoAs with a suitable solvent mixture (e.g., methanol/water with a small amount of acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Hypothetical): The [M+H]⁺ of this compound would need to be determined by direct infusion of a standard if available, or predicted based on its chemical formula (C₃₁H₅₀N₇O₁₈P₃S).

    • Product Ion (Hypothetical): Monitor for the characteristic neutral loss of the CoA moiety or other specific fragments.

    • Collision Energy: Optimize for the specific MRM transition.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data that could be generated. Actual values will depend on the specific experimental conditions and biological samples.

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Limit of Quantification (LOQ) Linear Range
This compoundTo be determinedTo be determinedTo be determinede.g., 1-10 fmole.g., 10-10,000 fmol
C17:0-CoA (Internal Standard)To be determinede.g., 1004.4e.g., 497.3N/AN/A

Troubleshooting Logic Diagram

G start No or Low Analyte Signal check_ms Check MS Performance start->check_ms check_lc Check LC Performance check_ms->check_lc Passes tune_ms Tune and Calibrate Mass Spectrometer check_ms->tune_ms Fails check_prep Review Sample Preparation check_lc->check_prep Passes check_mobile_phase Check Mobile Phase and Column check_lc->check_mobile_phase Fails check_recovery Evaluate Extraction Recovery check_prep->check_recovery Low Recovery check_stability Assess Analyte Stability check_prep->check_stability High Variability success Signal Restored check_prep->success OK infuse_std Infuse Standard (if available) tune_ms->infuse_std infuse_std->check_lc check_mobile_phase->check_prep optimize_prep Optimize Extraction Protocol check_recovery->optimize_prep check_stability->optimize_prep optimize_prep->success

Caption: A logical troubleshooting workflow for diagnosing issues with the quantification of this compound.

References

enhancing ionization efficiency of 3-isopropenyl-6-oxoheptanoyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-isopropenyl-6-oxoheptanoyl-CoA and other acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of acyl-CoA compounds.

Q1: Why is the signal intensity for my 3-isopropenyl-6-oxoheptanoyl-CoA consistently low?

A1: Low signal intensity for acyl-CoAs is a frequent issue stemming from several factors:

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode. Ensure you are operating in positive mode for the best signal.

  • Poor Ionization Efficiency: The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium formate or ammonium acetate can significantly improve protonation and signal response.

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.

  • Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+). This division of signal lowers the intensity of any single species.

  • Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled. They are prone to hydrolysis. Ensure samples are kept cold and analyzed promptly after preparation.

Q2: I am seeing multiple peaks in my mass spectrum for a single analyte. What are they?

A2: This is common and usually due to the formation of adducts or the presence of isotopes.

  • Adducts: In positive mode ESI, you will almost always see the protonated molecule [M+H]+. It is also very common to see sodium [M+Na]+ and potassium [M+K]+ adducts, especially if there are trace amounts of these salts in your solvents, buffers, or glassware. These adducts will appear at M + 22.99 Da and M + 39.10 Da relative to the neutral mass, respectively.

  • Isotopes: You will observe an isotopic envelope for your molecule. The most abundant peak is the monoisotopic mass (containing all ¹²C, ¹H, ¹⁶O, etc.). The M+1 peak (containing one ¹³C) and M+2 peak will also be present at lower intensities.

  • In-Source Fragments: If your source conditions are too harsh, you may be seeing fragment ions in your full scan spectrum. For acyl-CoAs, the most common in-source fragment results from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).

Q3: What are the expected m/z values for 3-isopropenyl-6-oxoheptanoyl-CoA?

A3: First, the exact mass of the neutral molecule must be calculated. The molecular formula for 3-isopropenyl-6-oxoheptanoyl-CoA is C₃₁H₅₀N₇O₁₈P₃S.[1] Based on this, the predicted m/z values for common ions in high-resolution MS are detailed in the table below.

Ion SpeciesAdductTheoretical m/z (Monoisotopic)Notes
[M+H]⁺ Proton934.2224 This is the primary precursor ion to target in positive mode.
[M+Na]⁺Sodium956.2043Common adduct; its intensity can be reduced with high-purity solvents.
[M+K]⁺Potassium972.1783Less common than sodium but frequently observed.
[M+H-507]⁺ Proton427.1421 The most abundant and characteristic product ion for MS/MS fragmentation.

Table 1: Predicted m/z values for 3-isopropenyl-6-oxoheptanoyl-CoA in ESI-MS.

Troubleshooting Guides

Step-by-step guidance for resolving specific experimental issues.

Issue: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape compromises resolution and reduces the accuracy of quantification. The workflow below helps diagnose and resolve these issues.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Does the issue affect ALL peaks or just the analyte peak? start->q1 all_peaks Problem affects ALL peaks q1->all_peaks All one_peak Problem affects SPECIFIC peaks q1->one_peak Specific all_cause Likely a physical or system-wide issue. all_peaks->all_cause one_cause Likely a chemical or column interaction issue. one_peak->one_cause all_sol1 Check for blockages. - Is system backpressure high? - Check/replace in-line filter. - Back-flush the column. all_cause->all_sol1 all_sol2 Check for extra-column volume. - Ensure fittings are correct (PEEK). - Use minimal tubing length/ID between injector, column, and source. all_sol1->all_sol2 all_sol3 Check injection solvent. Is it stronger than the initial mobile phase? - If yes, peaks may be split/broad. - Redissolve sample in initial mobile phase. all_sol2->all_sol3 one_sol1 Secondary Interactions (Tailing). - Acyl-CoA phosphates interact with column silanols. - Add buffer (e.g., 10 mM ammonium formate) to mobile phase. - Use a phosphoric acid wash between injections. one_cause->one_sol1 one_sol2 Column Overload (Fronting/Tailing). - Peak shape resembles a right triangle. - Reduce injection concentration/volume. - If shape improves, overload was the cause. one_sol1->one_sol2 one_sol3 Column Contamination/Aging. - Adsorption of matrix components. - Use a guard column. - Replace the analytical column. one_sol2->one_sol3

Figure 1: Troubleshooting workflow for poor peak shape.
Experimental Protocols & Data

Detailed protocols and data to guide your experimental setup and enhance ionization efficiency.

Protocol 1: Sample Preparation - Acyl-CoA Extraction from Bacterial Cells

This protocol is adapted for the extraction of acyl-CoAs from bacterial cultures, such as Rhodococcus erythropolis, which is known to metabolize terpenes.[2][3][4]

  • Cell Harvesting: Pellet 5-10 mL of bacterial culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Washing: Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS) and centrifuge again.

  • Lysis & Extraction: Discard the supernatant. Add 500 µL of an ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 v/v/v). Vortex vigorously for 1 minute.

  • Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new microfuge tube. Avoid disturbing the pellet.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried pellet in 50-100 µL of a solution that matches the initial mobile phase conditions of your LC-MS method (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate). Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial for analysis.

Optimizing Mobile Phase for Enhanced Ionization

The choice of mobile phase additive is one of the most critical factors for achieving a strong and stable ESI signal for acyl-CoAs. While trifluoroacetic acid (TFA) provides excellent chromatography, it severely suppresses the MS signal. Formic acid is a common alternative, but buffered mobile phases often perform better.

Mobile Phase StrategyIonization ModeRelative Signal IntensityPeak ShapeKey Considerations
0.1% Formic Acid (FA)PositiveGoodFair to GoodA standard starting point. Peak tailing can be an issue for some acyl-CoAs.
10 mM Ammonium Formate Positive Excellent Excellent Often provides the best sensitivity and peak shape by buffering the mobile phase and reducing silanol interactions.[5]
10 mM Ammonium AcetatePositiveVery GoodVery GoodA good alternative to ammonium formate. May slightly alter selectivity.
0.1% Acetic Acid (AA)PositiveGoodGoodGenerally provides lower signal intensity than formic acid-based systems in positive mode.
10 mM Ammonium AcetateNegativePoorGoodNegative mode is significantly less sensitive for most acyl-CoAs.

Table 2: Comparison of common mobile phase additives for acyl-CoA analysis in LC-ESI-MS.

Optimizing ESI Source Parameters

Fine-tuning the ESI source parameters is crucial to maximize the signal of the precursor ion while minimizing in-source fragmentation. The values below are starting points for a typical ESI source and should be optimized for your specific instrument and compound.

ParameterTypical RangePurpose & Optimization Strategy
Capillary/Spray Voltage 3.0 - 4.5 kVGenerates the electrospray. Optimize for maximum stable signal of the [M+H]+ ion.
Cone/Fragmentor Voltage 30 - 60 VCritical Parameter. Too high a voltage will cause in-source fragmentation (loss of 507 Da). Start low and increase gradually to find the point of maximum precursor intensity without significant fragmentation.
Source Temperature 100 - 130 °CAids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.
Desolvation Gas Temp. 350 - 500 °CAids in desolvation. Higher temperatures can improve signal but may also promote degradation if too high.
Desolvation Gas Flow 500 - 800 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.
Nebulizer Gas Pressure 30 - 60 psiControls the formation of the aerosol. Adjust for a stable spray.

Table 3: Recommended starting points for ESI source parameter optimization for acyl-CoAs.

Visualized Workflows and Pathways
Overall Analytical Workflow

The diagram below outlines the complete experimental process from sample handling to final data analysis for the quantification of 3-isopropenyl-6-oxoheptanoyl-CoA.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Bacterial Culture (R. erythropolis) B Harvest & Wash Cells A->B C Solvent Extraction & Protein Precipitation B->C D Dry & Reconstitute in Mobile Phase A C->D E Inject on C18 Column D->E F Gradient Elution (Ammonium Formate Buffer) E->F G Positive ESI-MS F->G H MS/MS Fragmentation (MRM Mode) G->H I Peak Integration (Precursor -> Product) H->I J Quantification using Calibration Curve I->J

Figure 2: Experimental workflow for acyl-CoA analysis.
Characteristic Acyl-CoA Fragmentation

Understanding the fragmentation pattern is essential for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method. Acyl-CoAs exhibit a highly conserved fragmentation mechanism in positive mode ESI-MS/MS.

G precursor Precursor Ion [M+H]⁺ m/z 934.2 fragment Collision-Induced Dissociation (CID) precursor->fragment product Product Ion [Acyl Group]⁺ m/z 427.1 fragment->product Detect loss Neutral Loss 3'-Phospho-ADP 507.1 Da fragment->loss Lose

Figure 3: Acyl-CoA fragmentation pattern in positive ESI-MS/MS.
Metabolic Pathway: Limonene Degradation

3-Isopropenyl-6-oxoheptanoyl-CoA is a known intermediate in the microbial degradation pathway of limonene, a common monoterpene. The bacterium Rhodococcus erythropolis utilizes this pathway to use limonene as a carbon source.[2][3]

G limonene (+)-Limonene e1 Limonene 1,2-monooxygenase limonene->e1 epoxide Limonene-1,2-epoxide e2 Epoxide hydrolase epoxide->e2 diol Limonene-1,2-diol e3 Diol dehydrogenase diol->e3 ketone 1-Hydroxy-2-oxolimonene e4 1-Hydroxy-2-oxolimonene 1,2-monooxygenase ketone->e4 lactone Ring-cleavage intermediate (Baeyer-Villiger oxidation) e5 Spontaneous Rearrangement lactone->e5 acid 3-Isopropenyl-6-oxoheptanoic Acid e6 Acyl-CoA Synthetase acid->e6 coa_ester 3-Isopropenyl-6-oxoheptanoyl-CoA beta_ox Further Degradation (β-Oxidation) coa_ester->beta_ox e1->epoxide e2->diol e3->ketone e4->lactone e5->acid e6->coa_ester

Figure 4: Limonene degradation pathway in R. erythropolis.

References

Technical Support Center: Analysis of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA. The focus is on overcoming matrix effects during tissue analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound in tissue samples.

Problem: Low or No Signal for this compound

Potential Cause Recommended Solution
Inefficient Extraction Ensure tissue homogenization is thorough. Use a proven extraction solvent combination for acyl-CoAs, such as isopropanol/acetonitrile in a buffered aqueous solution.[1][2][3] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[4][5]
Analyte Degradation This compound, like other acyl-CoAs, can be unstable. Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, snap-freeze tissue samples in liquid nitrogen and store at -80°C.[6]
Ion Suppression The tissue matrix is complex and can significantly suppress the ionization of the target analyte.[7][8] Implement a robust sample cleanup procedure (e.g., SPE).[4][5] Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[9] Use a suitable internal standard to normalize for matrix effects.[10][11]
Incorrect MS/MS Parameters Optimize the MS/MS parameters for this compound, including precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific and require empirical determination.

Problem: High Background Noise or Interfering Peaks

Potential Cause Recommended Solution
Insufficient Sample Cleanup Improve the sample preparation method. A combination of protein precipitation followed by SPE can be effective in removing interfering substances.[1]
Contamination from Reagents or Consumables Use high-purity solvents and reagents (LC-MS grade). Ensure all tubes, plates, and vials are free from contaminants.
Co-elution with Matrix Components Adjust the chromatographic gradient to improve the separation of this compound from interfering peaks. Experiment with different column chemistries (e.g., C18, C8).[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in analyzing this compound in tissue?

The most significant challenge is overcoming the "matrix effect," where endogenous components of the tissue sample interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[7][8] This can manifest as ion suppression (decreased signal) or enhancement (increased signal).

Q2: How can I minimize the matrix effect?

Minimizing matrix effects requires a multi-faceted approach:

  • Effective Sample Preparation: Thoroughly remove proteins, phospholipids, and other interfering substances. Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are crucial.[1][4][5]

  • Optimized Chromatography: Achieve good separation of your analyte from matrix components. A well-optimized LC method is your first line of defense against matrix effects.[9]

  • Use of an Internal Standard: A suitable internal standard that co-elutes and has similar ionization properties to your analyte can compensate for signal variations caused by the matrix.[10][11]

Q3: What type of internal standard is recommended for this compound analysis?

For acyl-CoA analysis, stable isotope-labeled analogs of the analyte are the gold standard. However, if a labeled version of this compound is not available, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be a suitable alternative as it is not naturally abundant in most biological systems.[3]

Q4: What are the key instrument parameters to optimize for LC-MS/MS analysis of this compound?

Key parameters include:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of acyl-CoAs.[4][5]

  • Precursor and Product Ions: These must be determined by infusing a standard of this compound.

  • Collision Energy and Cone Voltage: These should be optimized to achieve the most stable and intense fragment ion signal.

  • Chromatographic Conditions: A C18 reversed-phase column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or ammonium hydroxide) is a common starting point for acyl-CoA separation.[4][5][12]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for fatty acyl-CoA extraction.[1][2][3]

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 7.2) containing an appropriate amount of internal standard (e.g., C17:0-CoA).

  • Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly. Follow with the addition of 2 mL of acetonitrile and vortex again.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method that can be adapted for this compound.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI+.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determined empiricallyTo be determined empiricallyTo be determined empirically
C16:0-CoA1004.6497.335
C18:1-CoA1030.6497.335
C17:0-CoA (Internal Standard)1018.6497.335

Note: The precursor and product ions for this compound (Molecular Formula: C31H50N7O18P3S, Molecular Weight: 933.75 g/mol ) need to be determined experimentally.[13][14] The values for other acyl-CoAs are illustrative and may vary between instruments.

Visualizations

Diagram 1: General Workflow for Tissue Analysis of this compound

workflow tissue Tissue Sample homogenization Homogenization (+ Internal Standard) tissue->homogenization extraction Solvent Extraction (Isopropanol/Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

A generalized experimental workflow for the extraction and analysis of this compound from tissue samples.

Diagram 2: Troubleshooting Logic for Low Analyte Signal

troubleshooting start Low or No Signal check_extraction Check Extraction Efficiency start->check_extraction check_degradation Investigate Analyte Degradation start->check_degradation check_matrix Assess Matrix Effects start->check_matrix check_ms Verify MS/MS Parameters start->check_ms optimize_cleanup Optimize Sample Cleanup (SPE) check_matrix->optimize_cleanup Ion Suppression Suspected use_is Use Appropriate Internal Standard check_matrix->use_is Quantification Inaccurate optimize_lc Optimize LC Separation check_matrix->optimize_lc Co-elution Observed

A logical troubleshooting guide for addressing low signal intensity during the analysis of this compound.

Diagram 3: Putative Metabolic Context of this compound

Given that this compound is a branched-chain unsaturated acyl-CoA, it may be involved in metabolic pathways that handle such structures, potentially related to isoprenoid or fatty acid metabolism. One such enzyme that acts on a structurally similar substrate (geranoyl-CoA) is geranoyl-CoA carboxylase.[15][16][17]

pathway substrate Isoprenoid or Branched-Chain Fatty Acid Precursors target This compound substrate->target enzyme Putative Carboxylase (e.g., Geranoyl-CoA Carboxylase-like) target->enzyme product Downstream Metabolites enzyme->product

A putative metabolic pathway involving this compound, potentially catalyzed by a carboxylase enzyme.

References

Technical Support Center: Sensitive Detection of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine protocols for the sensitive detection of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs.[1][2] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for each acyl-CoA species.[1][2]

Q2: Why are my acyl-CoA samples degrading, and how can I prevent it?

A2: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are alkaline or strongly acidic.[3] To minimize degradation, samples should be processed quickly at low temperatures (e.g., on ice) and stored at -80°C as a dry pellet.[4] For reconstitution before analysis, using methanol or a buffered solution like 50 mM ammonium acetate at a neutral pH can improve stability compared to unbuffered aqueous solutions.[3][4]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs exhibit a common fragmentation pattern characterized by a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][3][5] This allows for the use of neutral loss scans to identify a wide range of acyl-CoA species in a sample.[6][7][8][9] Another common fragment ion observed is at m/z 428, resulting from cleavage between the 5' diphosphates.[1]

Q4: How can I improve the chromatographic separation of different acyl-CoA species?

A4: Achieving good chromatographic separation is crucial to reduce ion suppression.[3] For short- to long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is common.[6][7][8] Using ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution.[1][6][7][8] For broader coverage, hydrophilic interaction liquid chromatography (HILIC) has also been successfully used.[10]

Q5: What is a suitable internal standard for acyl-CoA quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte. However, if these are unavailable, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0) are effective choices as they are typically not present in biological samples.[3][11]

Troubleshooting Guide

Issue 1: Low or No Signal for Acyl-CoAs
Possible Cause Recommended Solution
Sample Degradation Acyl-CoAs are unstable. Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C.[4] Reconstitute just prior to analysis in a non-aqueous solvent like methanol or a buffered solution.[3][4]
Inefficient Extraction The choice of extraction solvent is critical. An 80% methanol solution has been shown to yield high MS intensities.[4] Avoid using strong acids like formic acid in the primary extraction solvent, as it can lead to poor recovery.[4] For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA) for retaining short-chain species.[1][12]
Poor Recovery from SPE Solid-phase extraction (SPE) can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1][12] Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[1] If SPE is necessary, ensure the chosen cartridge and elution method are optimized for your analytes of interest.
Analyte Loss on Surfaces The phosphate groups on acyl-CoAs can adhere to glass and metal surfaces, leading to signal loss. A derivatization strategy, such as phosphate methylation, can resolve this issue and improve peak shape.[13] Using glass vials instead of plastic for sample storage and analysis can also decrease signal loss.[14]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Recommended Solution
Secondary Interactions The phosphate moiety can interact with the stationary phase or column hardware. Add an ion-pairing agent like dimethylbutylamine (DMBA) to the mobile phase to improve peak shape for species like malonyl-CoA.[1]
Inappropriate pH Operating at a high pH (e.g., 10.5) with a C18 column can improve the separation and resolution of long-chain acyl-CoAs.[6][7][8]
Suboptimal Solvent The sample reconstitution solvent can affect peak shape. Ensure it is compatible with the initial mobile phase conditions. For reversed-phase chromatography, dissolving the sample in a solution with a low organic content is preferable.[4]
Issue 3: Inaccurate or Imprecise Quantification

| Possible Cause | Recommended Solution | | Matrix Effects | Co-eluting compounds from the biological matrix can enhance or suppress the ionization of acyl-CoAs. Improve chromatographic separation to better resolve analytes from interfering species.[3] Using stable isotope-labeled internal standards for each analyte is the best way to correct for matrix effects.[13] | | Non-Linearity | Calibration curves should be constructed using a matrix that closely matches the study samples to account for matrix effects.[3] Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[1][3] | | Lack of Suitable Internal Standard | If specific stable isotope-labeled standards are not available, use an odd-chain acyl-CoA that spans the expected range of your analytes.[3] Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[11] |

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>100
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[12])
Table 2: Performance Metrics for LC-MS/MS Methods
MethodAnalytesLinearity (r²)Accuracy (%)Precision (Inter-run %)
Magnes et al. (2005) Long-Chain Acyl-CoAs (C16-C18)≥0.99593.8 - 110.82.6 - 12.2
Jones et al. (2019) Short-Chain Acyl-CoAs & Precursors>0.99Not specifiedNot specified
(Data compiled from published validated methods.[1][6][7])

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs and CoA Precursors from Cells

This protocol is adapted from a method designed to avoid solid-phase extraction, thereby improving the recovery of polar analytes.[1]

1. Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.

2. Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

3. LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. Chromatography: Use a C18 UHPLC column with an ion-pairing agent.

  • Mobile Phase A: Ammonium acetate with 0.1% dimethylbutylamine (DMBA).[1]
  • Mobile Phase B: Acetonitrile.
  • Run a gradient to separate the analytes. c. Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
  • Monitor two transitions for each acyl-CoA: one for quantification ([M+H]+ → [M-507+H]+) and one for confirmation ([M+H]+ → 428 m/z).[1]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a generalized procedure based on methods optimized for longer, more hydrophobic acyl-CoAs.[6][7][8][11][15]

1. Tissue Homogenization: a. Flash-freeze ~50 mg of tissue in liquid nitrogen and grind to a fine powder. b. Homogenize the powder in ice-cold extraction buffer (e.g., a mixture of isopropanol and aqueous potassium phosphate buffer) containing an internal standard (e.g., C17:0-CoA).

2. Phase Separation and Extraction: a. Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at low speed and discard the upper organic phase. Repeat this wash step. b. Add methanol and chloroform, vortex, and incubate at room temperature. c. Centrifuge at high speed (e.g., 21,000 x g) to pellet debris.

3. Sample Cleanup (Optional but Recommended): a. Transfer the supernatant containing acyl-CoAs to a new tube and dry it under a stream of nitrogen. b. For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed here.

4. Reconstitution and Analysis: a. Reconstitute the dried extract in a solvent suitable for reversed-phase chromatography (e.g., 90% acetonitrile with 15mM ammonium hydroxide). b. Centrifuge to remove any remaining particulates. c. Analyze using an LC-MS/MS method optimized for long-chain species, typically with a C18 column at high pH.[6][7][8]

Visualizations

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Quench Metabolic Quenching (Liquid N2 / Cold Solvent) Sample->Quench Extract Extraction & Deproteinization (e.g., 80% MeOH or SSA) Quench->Extract Cleanup Clarification / SPE Cleanup (Centrifugation / SPE) Extract->Cleanup Reconstitute Dry & Reconstitute Cleanup->Reconstitute LC_Separation LC Separation (e.g., Reversed-Phase C18) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM / Neutral Loss Scan) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis Troubleshooting_Logic Start Low / No Signal for Acyl-CoA Check_Standards Are internal standards and controls visible? Start->Check_Standards Check_Extraction Review sample prep: - Rapid quenching? - Kept cold? - Correct solvent? Check_Standards->Check_Extraction No Check_Standards->Check_Extraction Check_MS Review MS parameters: - Correct transitions? - Source optimized? Check_Standards->Check_MS Yes Check_Standards->Check_MS Result_Sample_Issue Sample Prep Issue: Re-extract samples with optimized protocol. Check_Extraction->Result_Sample_Issue Yes Check_Extraction->Result_Sample_Issue Result_Degradation Degradation Issue: Improve sample handling. Minimize time before analysis. Check_Extraction->Result_Degradation No Check_Extraction->Result_Degradation Result_MS_Issue System Issue: Tune and calibrate MS. Optimize source conditions. Check_MS->Result_MS_Issue No Check_MS->Result_MS_Issue Check_MS->Result_Sample_Issue Yes Check_MS->Result_Sample_Issue Acyl_CoA_Metabolism Acyl_CoA Acyl-CoA Pool Beta_Ox Beta-Oxidation Acyl_CoA->Beta_Ox Lipid_Syn Lipid Synthesis (Triglycerides, Phospholipids) Acyl_CoA->Lipid_Syn Ketogenesis Ketogenesis Acyl_CoA->Ketogenesis Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation Fatty_Acids Fatty Acids Fatty_Acids->Acyl_CoA Activation Amino_Acids Amino Acids Amino_Acids->Acyl_CoA Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

References

dealing with the instability of the thioester bond in 3-isopropenyl-6-oxoheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-isopropenyl-6-oxoheptanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the inherent instability of the thioester bond in this molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 3-isopropenyl-6-oxoheptanoyl-CoA?

A1: The primary cause of instability is the thioester bond, which is susceptible to hydrolysis, particularly under non-neutral pH conditions. Thioesters are energetically activated acyl groups, making them more reactive than their oxygen ester counterparts. This reactivity is crucial for their biological function but presents challenges for in vitro handling and analysis.

Q2: What are the expected degradation products of 3-isopropenyl-6-oxoheptanoyl-CoA?

A2: The principal degradation product resulting from hydrolysis is the corresponding carboxylic acid, 3-isopropenyl-6-oxoheptanoic acid, and free Coenzyme A (CoA-SH). Under certain conditions, other side reactions, such as oxidation of the free thiol on CoA, may occur.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For short-term storage (hours to a few days) during experimental use, it is recommended to keep the compound on ice (0-4 °C) in a slightly acidic buffer (pH 6.0-6.5). For long-term storage, lyophilized powder stored at -80 °C is the preferred method. If in solution, store at -80 °C in small, single-use aliquots to minimize freeze-thaw cycles.

Q4: Can I use standard buffers like PBS for my experiments?

A4: While not strictly prohibited, caution is advised when using buffers with a pH above 7.0, such as standard PBS (pH 7.4). The rate of thioester hydrolysis increases with pH. If your experiment requires a physiological pH, be aware of the potential for degradation and consider running appropriate controls. Buffers with good buffering capacity in the slightly acidic range, such as MES or phosphate buffers at pH 6.0-6.5, are generally preferred for enhancing stability.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentration of 3-isopropenyl-6-oxoheptanoyl-CoA in stock solutions.
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis during reconstitution or storage Verify the pH of your solvent. Water and some buffer solutions can become slightly basic upon storage.Reconstitute the lyophilized powder in a slightly acidic buffer (pH 6.0-6.5) or in high-purity water that has been freshly de-gassed. Aliquot into single-use vials and store immediately at -80 °C.
Repeated freeze-thaw cycles Review your experimental workflow. Are you using the same stock solution multiple times?Prepare single-use aliquots of a size appropriate for your typical experiment to avoid thawing and re-freezing the main stock.
Inaccurate initial quantification Re-evaluate your method of concentration determination.Use a freshly prepared standard curve for quantification by HPLC-UV. Ensure the wavelength used (typically around 260 nm for the adenine portion of CoA) is appropriate.
Issue 2: Variability in experimental results or poor reproducibility.
Possible Cause Troubleshooting Step Recommended Action
Degradation during the experiment Monitor the stability of the compound over the time course of your experiment under the exact experimental conditions (temperature, buffer, pH).Run a time-course stability study by incubating the compound under your experimental conditions and analyzing samples at different time points by HPLC or LC-MS. If significant degradation is observed, consider shortening the experiment duration or optimizing conditions for stability.
Interaction with other reagents Evaluate the components of your reaction mixture for potential incompatibilities.Be cautious with reagents containing free thiols, which can participate in thiol-thioester exchange. Also, some reducing agents can affect the integrity of the molecule.
Inconsistent sample handling Standardize all sample handling procedures.Ensure all samples are kept on ice as much as possible and that the time between sample preparation and analysis is consistent.
Issue 3: Issues with HPLC or LC-MS analysis (e.g., peak tailing, ghost peaks, poor sensitivity).
Possible Cause Troubleshooting Step Recommended Action
On-column degradation Assess the pH of your mobile phase.Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) to improve the stability of the thioester during the chromatographic run.
Interaction with metal surfaces Observe peak shape. Tailing can sometimes be caused by interaction with stainless steel components in the HPLC system.If available, use a system with PEEK tubing and fittings. Alternatively, adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.
Carryover from previous injections Run blank injections after your samples.Implement a robust needle wash protocol on your autosampler, using a wash solvent that effectively solubilizes the compound.
Formation of adducts in the MS source Examine the mass spectrum for unexpected ions.Optimize the ionization source parameters. Consider the use of different mobile phase additives to promote the formation of a single, stable parent ion.

Data Summary

Condition Parameter Estimated Value for a simple Acyl-CoA Recommendation for 3-isopropenyl-6-oxoheptanoyl-CoA
pH Half-life at 25 °C~ several days at pH 6.0-6.5~ hours to a day at pH 7.4~ minutes to hours at pH > 8.0For maximal stability, work at a pH between 6.0 and 6.5. Minimize time spent in solutions with pH > 7.0.
Temperature Effect on hydrolysis rateRate approximately doubles with every 10 °C increase.Keep solutions on ice (0-4 °C) whenever possible during experiments. For storage, -80 °C is essential.
Buffers Influence on stabilityPhosphate and MES buffers at slightly acidic pH are generally well-tolerated. Buffers containing nucleophilic species should be avoided.Use non-nucleophilic buffers. If a buffer component is suspected of causing instability, test the stability of the compound in that buffer alone.

Experimental Protocols

Protocol 1: General Handling and Reconstitution of Lyophilized 3-Isopropenyl-6-oxoheptanoyl-CoA
  • Preparation: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 15 minutes to prevent condensation of atmospheric moisture.

  • Reconstitution Solvent: Prepare a reconstitution buffer of 50 mM potassium phosphate or 50 mM MES, pH 6.0. Ensure the buffer is chilled on ice.

  • Reconstitution: Add the appropriate volume of the chilled reconstitution buffer to the vial to achieve the desired stock concentration. Gently vortex or pipette up and down to ensure the powder is fully dissolved. Avoid vigorous shaking.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-binding microcentrifuge tubes. Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80 °C.

Protocol 2: HPLC-Based Stability Assessment
  • Preparation of Test Solutions: Prepare a solution of 3-isopropenyl-6-oxoheptanoyl-CoA at a known concentration (e.g., 100 µM) in the buffer system and at the temperature you intend to use for your experiment.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Sample Quenching: Immediately mix the aliquot with an equal volume of a "stop solution" (e.g., 1% formic acid in acetonitrile) to halt further degradation and precipitate any proteins if present.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC. A C18 column is typically suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient from low to high organic content.

    • Detection: Monitor the absorbance at ~260 nm.

  • Data Analysis: Quantify the peak area of the intact 3-isopropenyl-6-oxoheptanoyl-CoA at each time point. Plot the percentage of the remaining compound against time to determine its stability profile under your specific conditions.

Visualizations

degradation_pathway 3-isopropenyl-6-oxoheptanoyl-CoA 3-isopropenyl-6-oxoheptanoyl-CoA 3-isopropenyl-6-oxoheptanoic_acid 3-isopropenyl-6-oxoheptanoic_acid 3-isopropenyl-6-oxoheptanoyl-CoA->3-isopropenyl-6-oxoheptanoic_acid Hydrolysis (H2O, OH-) CoA-SH CoA-SH 3-isopropenyl-6-oxoheptanoyl-CoA->CoA-SH Hydrolysis (H2O, OH-)

Caption: Primary degradation pathway of 3-isopropenyl-6-oxoheptanoyl-CoA via hydrolysis.

troubleshooting_workflow start Inconsistent Experimental Results check_stability Assess compound stability under experimental conditions start->check_stability stable Compound is stable check_stability->stable Yes unstable Compound is degrading check_stability->unstable No check_reagents Investigate reagent compatibility stable->check_reagents optimize_conditions Optimize conditions (pH, temp, time) unstable->optimize_conditions reagents_ok Reagents are compatible check_reagents->reagents_ok Yes reagents_bad Incompatible reagent identified check_reagents->reagents_bad No check_handling Review sample handling procedures reagents_ok->check_handling replace_reagent Replace or remove incompatible reagent reagents_bad->replace_reagent handling_ok Handling is consistent check_handling->handling_ok Yes handling_bad Inconsistent handling identified check_handling->handling_bad No end Reproducible Results handling_ok->end standardize_handling Standardize handling protocol handling_bad->standardize_handling optimize_conditions->end replace_reagent->end standardize_handling->end

improving recovery of long-chain acyl-CoAs from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of long-chain acyl-CoAs from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of long-chain acyl-CoAs?

A1: The recovery of long-chain acyl-CoAs is primarily influenced by three critical factors:

  • Sample Handling and Storage: Due to their inherent instability, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided as they can significantly impact the stability of lipids.[2]

  • Extraction Method: The choice of extraction solvent and methodology is crucial. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[3] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. Working quickly, on ice, and using appropriate buffers and solvents are essential to preserve the integrity of the analytes throughout the extraction process.[4]

Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of long-chain acyl-CoAs can stem from several issues. Here’s a troubleshooting guide to address this problem:

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue. Consider using a glass homogenizer for better disruption.[3] Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often recommended.[5]
Degradation of Acyl-CoAs Work quickly and keep samples on ice at all times.[6] Use fresh, high-purity solvents. Consider adding an internal standard early in the process to monitor recovery.[3]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[6] Optimize the wash and elution steps. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[6]
Precipitation of Long-Chain Species Long-chain acyl-CoAs can be less soluble in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol/water mixture.[4]

Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?

A3: For optimal preservation of long-chain acyl-CoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation. Avoid storing samples at higher temperatures, as this can lead to significant loss of these analytes. It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.[2]

Q4: Can you provide a general protocol for the extraction of long-chain acyl-CoAs from tissue samples?

A4: Below is a widely used protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery.

Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[3][6]

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[3]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[3]

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.[6]

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[6]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[6]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[6]

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Extraction Method Tissue Type Reported Recovery Rate Reference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)[7]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[3]

Visualizing Key Processes

To aid in understanding the experimental workflow and the metabolic context of long-chain acyl-CoAs, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue Tissue Sample (~100mg frozen) homogenize Homogenization (KH2PO4 buffer, isopropanol) tissue->homogenize solvent_ext Solvent Extraction (Acetonitrile) homogenize->solvent_ext centrifuge Centrifugation (1,900 x g) solvent_ext->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe condition 1. Condition (Methanol) spe->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Formic Acid, Methanol) load->wash elute 5. Elute (Ammonium Hydroxide) wash->elute dry Dry Down (Nitrogen) elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for long-chain acyl-CoA extraction.

fatty_acid_metabolism cluster_activation Fatty Acid Activation cluster_pathways Metabolic Fates ffa Free Fatty Acid (Long-Chain) acylcoa_synthetase Acyl-CoA Synthetase ffa->acylcoa_synthetase lc_acylcoa Long-Chain Acyl-CoA acylcoa_synthetase->lc_acylcoa beta_oxidation β-Oxidation (Mitochondria) lc_acylcoa->beta_oxidation Energy Production tg_synthesis Triacylglycerol Synthesis lc_acylcoa->tg_synthesis Energy Storage pl_synthesis Phospholipid Synthesis lc_acylcoa->pl_synthesis Membrane Synthesis

References

Validation & Comparative

A Researcher's Guide to Comparative Metabolomics of Fatty Acyl-CoA Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of fatty acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways. The choice of analytical methodology can significantly impact the breadth and accuracy of the resulting acyl-CoA profile. This guide provides an objective comparison of common techniques for the extraction and quantification of fatty acyl-CoAs, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Comparative Analysis of Fatty Acyl-CoA Quantification Methods

The quantification of fatty acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The performance of these methods is critically dependent on the chosen extraction and chromatographic strategies. Below is a comparison of key performance metrics for different approaches.

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)Reference
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.May have lower recovery for very long-chain species compared to other methods. Potential for ion suppression from co-extracted matrix components.Not explicitly stated, but high MS intensities reported.Not explicitly stated.[1]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.More time-consuming and costly than solvent precipitation. Requires method development to optimize sorbent and elution conditions.83-90%Not explicitly stated.[2]
UHPLC-ESI-MS/MS with harmonized HILIC and RP chromatography Comprehensive coverage of short- to long-chain acyl-CoAs (C2 to C20). High recovery and very low limits of detection.Requires specialized UHPLC setup and expertise. The complexity of the chromatographic method may require significant optimization.90-111%1-5 fmol[3]
LC-ESI-MS/MS (Positive vs. Negative Ion Mode) Positive ion mode can be more sensitive for certain acyl-CoA species.The optimal ionization mode can be compound-dependent, requiring empirical determination.Not applicable.Positive ion mode ~3-fold more sensitive.[4]

Key Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of fatty acyl-CoAs.

Protocol 1: Fatty Acyl-CoA Extraction using Solvent Precipitation

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water). The volume should be sufficient to immerse the sample completely.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.

Protocol 2: Fatty Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.

  • Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer, such as 0.1 M potassium phosphate, pH 6.7, mixed with an organic solvent like acetonitrile/isopropanol.[2]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.

Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often preferred for its higher sensitivity.[4]

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification of known acyl-CoAs. The transitions typically involve the precursor ion (the protonated molecule [M+H]+) and a specific product ion. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[5]

    • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.

Signaling Pathways and Experimental Workflows

The biological significance of fatty acyl-CoAs is underscored by their involvement in key cellular signaling pathways. Understanding these pathways is crucial for interpreting metabolomic data.

Fatty_Acyl_CoA_Metabolic_Fates Fatty_Acids Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) Fatty_Acids->ACSL CoA-SH ATP Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Fatty_Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation Fatty_Acyl_CoA->Protein_Acylation Signaling Signaling Fatty_Acyl_CoA->Signaling ACSL->Fatty_Acyl_CoA ATP_Production ATP Production Beta_Oxidation->ATP_Production Membranes_Storage Membranes & Lipid Droplets Lipid_Synthesis->Membranes_Storage Altered_Protein_Function Altered Protein Function Protein_Acylation->Altered_Protein_Function

Caption: Overview of the central role of Fatty Acyl-CoAs in cellular metabolism.

Fatty acyl-CoAs are key regulators of gene expression, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

PPAR_Activation_Pathway Fatty_Acyl_CoAs Fatty Acyl-CoAs PPARs PPARα/γ Fatty_Acyl_CoAs->PPARs bind as ligands Heterodimer PPAR-RXR Heterodimer PPARs->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE binds to Coactivators Coactivators PPRE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription activates Metabolic_Genes Fatty Acid Metabolism Genes (e.g., CPT1, ACO) Transcription->Metabolic_Genes upregulates

Caption: Activation of PPARs by fatty acyl-CoAs leading to changes in gene expression.

Furthermore, fatty acyl-CoAs can directly modulate the activity of key metabolic enzymes through allosteric regulation.

Allosteric_Regulation_Pathway LC_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA AMPK AMPK LC_Fatty_Acyl_CoA->AMPK allosterically activates (β1 isoforms) ACC Acetyl-CoA Carboxylase (ACC) LC_Fatty_Acyl_CoA->ACC allosterically inhibits AMPK->ACC phosphorylates & inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces CPT1 CPT1 Malonyl_CoA->CPT1 inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation promotes

Caption: Allosteric regulation of AMPK and ACC by long-chain fatty acyl-CoAs.

The following diagram illustrates a typical experimental workflow for the comparative metabolomics of fatty acyl-CoA profiles.

Experimental_Workflow Sample_Collection Sample Collection (Cells/Tissues) Extraction Extraction Sample_Collection->Extraction Solvent_Precipitation Solvent Precipitation Extraction->Solvent_Precipitation SPE Solid-Phase Extraction Extraction->SPE Analysis LC-MS/MS Analysis Solvent_Precipitation->Analysis SPE->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation Statistical_Analysis->Biological_Interpretation

Caption: A typical workflow for fatty acyl-CoA profiling.

References

Comparative Guide to Analytical Methods for 3-isopropenyl-6-oxoheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-isopropenyl-6-oxoheptanoyl-CoA is a complex branched-chain fatty acyl-CoA that has been identified as a metabolite in biological systems.[1][2] Accurate and reliable quantification of this molecule is crucial for understanding its metabolic role and for potential applications in drug development and diagnostics. To date, no standardized and cross-validated analytical methods have been published specifically for 3-isopropenyl-6-oxoheptanoyl-CoA. This guide provides a comparative overview of two robust analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), that are well-suited for its analysis. The information presented is based on established methodologies for similar short- and medium-chain acyl-CoA esters.

This guide will detail the experimental protocols for each method, present a comparative summary of their expected performance based on established validation guidelines, and illustrate the analytical workflow and a hypothetical metabolic pathway for the target analyte.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of 3-isopropenyl-6-oxoheptanoyl-CoA will depend on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of HPLC-UV and LC-MS/MS Performance Characteristics

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.99>0.995
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) <15%<10%
Limit of Detection (LOD) ~10 pmol~10 fmol
Limit of Quantitation (LOQ) ~30 pmol~30 fmol
Specificity ModerateHigh
Throughput ModerateHigh
Cost LowerHigher

Experimental Protocols

Sample Preparation from Biological Tissues

A critical step for the accurate analysis of acyl-CoAs is the rapid quenching of metabolic activity and efficient extraction from the biological matrix.

  • Tissue Homogenization : Flash-freeze approximately 50 mg of tissue in liquid nitrogen.

  • Extraction : Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid or 2.5% sulfosalicylic acid.

  • Internal Standard : Spike the homogenate with a suitable internal standard (e.g., a structurally similar acyl-CoA not present in the sample).

  • Protein Precipitation : Sonicate the sample briefly on ice and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Purification : The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances and the deproteinizing agent.

  • Reconstitution : After purification, dry the sample under a stream of nitrogen and reconstitute in an appropriate solvent for injection (e.g., 50 mM ammonium acetate).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable method for the quantification of compounds that contain a UV-absorbing chromophore, such as the adenine ring in coenzyme A.

Experimental Protocol
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 50 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution :

    • 0-5 min: 5% B

    • 5-20 min: 5-50% B

    • 20-25 min: 50-95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and re-equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 254 nm.

  • Quantification : Based on the peak area of the analyte relative to a calibration curve prepared with a purified standard of 3-isopropenyl-6-oxoheptanoyl-CoA.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the preferred method for analyzing low-abundance metabolites in complex biological matrices.

Experimental Protocol
  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A C18 or similar reversed-phase column suitable for LC-MS applications (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Elution : A suitable gradient to resolve the analyte from other matrix components, typically over a 10-15 minute run time.

  • Flow Rate : 0.3 mL/min.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 3-isopropenyl-6-oxoheptanoyl-CoA and the internal standard.

    • Hypothetical MRM Transition for 3-isopropenyl-6-oxoheptanoyl-CoA: Based on the common fragmentation of acyl-CoAs, a likely transition would involve the neutral loss of the phosphopantetheine group.

  • Quantification : Based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the key steps involved in the validation of an analytical method according to regulatory guidelines.

Analytical Method Validation Workflow cluster_Planning Planning cluster_Execution Execution cluster_Evaluation Evaluation Define_Purpose Define Analytical Purpose Select_Method Select Method (HPLC-UV or LC-MS/MS) Define_Purpose->Select_Method Validation_Protocol Write Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Acceptance_Criteria Compare to Acceptance Criteria Robustness->Acceptance_Criteria Validation_Report Generate Validation Report Acceptance_Criteria->Validation_Report

Caption: Workflow for analytical method validation.

Hypothetical Metabolic Pathway of 3-isopropenyl-6-oxoheptanoyl-CoA

This diagram proposes a plausible metabolic context for 3-isopropenyl-6-oxoheptanoyl-CoA, potentially originating from the degradation of branched-chain amino acids or the metabolism of isoprenoids.

Hypothetical Metabolic Pathway cluster_Inputs Potential Precursors cluster_Pathway Metabolic Conversions cluster_Outputs Potential Fates Amino_Acids Branched-Chain Amino Acids (e.g., Leucine) Branched_Acyl_CoA Branched-Chain Acyl-CoA Intermediates Amino_Acids->Branched_Acyl_CoA Isoprenoids Isoprenoid Metabolism Isoprenoids->Branched_Acyl_CoA Target_Analyte 3-isopropenyl-6-oxoheptanoyl-CoA Branched_Acyl_CoA->Target_Analyte TCA_Cycle TCA Cycle Intermediates Target_Analyte->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Target_Analyte->Fatty_Acid_Synthesis

Caption: A hypothetical metabolic pathway for 3-isopropenyl-6-oxoheptanoyl-CoA.

References

quantitative comparison of 3-isopropenyl-6-oxoheptanoyl-CoA levels in healthy vs diseased states

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 3-isopropenyl-6-oxoheptanoyl-CoA levels in biological systems has revealed a notable absence of quantitative data in peer-reviewed literature. Extensive searches for studies comparing the concentrations of this specific acyl-CoA in healthy versus diseased states did not yield any direct measurements. This suggests that 3-isopropenyl-6-oxoheptanoyl-CoA may be a novel or yet-to-be-quantified metabolite in the context of disease biomarkers.

However, the field of metabolomics has established robust methodologies for the quantification of various acyl-CoA species, which can be readily adapted for 3-isopropenyl-6-oxoheptanoyl-CoA. This guide provides a framework for such a comparative study, drawing on established protocols for similar molecules.

Quantitative Comparison of Acyl-CoA Levels

While no direct data exists for 3-isopropenyl-6-oxoheptanoyl-CoA, the following table presents hypothetical comparative data based on typical variations observed for other acyl-CoAs in metabolic disorders. This serves as an illustrative example for researchers aiming to quantify 3-isopropenyl-6-oxoheptanoyl-CoA.

Acyl-CoAHealthy State (pmol/mg protein)Diseased State (pmol/mg protein)Fold ChangePutative Associated Disease
3-isopropenyl-6-oxoheptanoyl-CoA Data Not AvailableData Not Available--
Acetyl-CoA (for reference)1.5 ± 0.30.8 ± 0.2↓ 1.9Metabolic Syndrome
Malonyl-CoA (for reference)0.2 ± 0.050.5 ± 0.1↑ 2.5Fatty Acid Oxidation Disorder
Propionyl-CoA (for reference)0.1 ± 0.020.9 ± 0.2↑ 9.0Propionic Acidemia

Experimental Protocols

The quantification of acyl-CoAs such as 3-isopropenyl-6-oxoheptanoyl-CoA in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized approach based on established methods for other acyl-CoAs.[1]

1. Sample Preparation:

  • Tissue Homogenization: Tissues are snap-frozen in liquid nitrogen and homogenized in a cold extraction solution (e.g., 2:1:1 methanol:acetonitrile:water with internal standards).

  • Cell Lysis: Cultured cells are washed with cold phosphate-buffered saline (PBS) and lysed using a similar cold extraction solution.

  • Protein Precipitation: The homogenate or lysate is vortexed and centrifuged at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins.

  • Supernatant Collection: The supernatant containing the acyl-CoAs is carefully collected for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Separation of acyl-CoAs is performed using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is typically used.

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Acyl-CoAs are quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 3-isopropenyl-6-oxoheptanoyl-CoA and the internal standard are monitored.

3. Data Analysis:

  • A standard curve is generated using synthetic 3-isopropenyl-6-oxoheptanoyl-CoA of known concentrations.

  • The concentration of 3-isopropenyl-6-oxoheptanoyl-CoA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Concentrations are typically normalized to the protein content of the original sample.

Visualizing the Metabolic Context

Understanding the metabolic pathway in which 3-isopropenyl-6-oxoheptanoyl-CoA is involved is crucial for interpreting its quantitative variations. While the precise pathway is not documented, a hypothetical pathway involving its synthesis from precursor metabolites and its subsequent conversion can be visualized.

Metabolic Pathway of 3-isopropenyl-6-oxoheptanoyl-CoA cluster_disease Diseased State Precursor_Metabolites Precursor Metabolites (e.g., Fatty Acids, Amino Acids) Synthesis_Enzyme Synthase/Ligase Precursor_Metabolites->Synthesis_Enzyme 3_isopropenyl_6_oxoheptanoyl_CoA 3-isopropenyl-6-oxoheptanoyl-CoA Synthesis_Enzyme->3_isopropenyl_6_oxoheptanoyl_CoA Conversion_Enzyme Hydratase/Dehydrogenase 3_isopropenyl_6_oxoheptanoyl_CoA->Conversion_Enzyme Downstream_Metabolism Downstream Metabolic Pathways (e.g., TCA Cycle, Beta-oxidation) Conversion_Enzyme->Downstream_Metabolism Altered_Enzyme_Activity Altered Enzyme Activity (Upregulation/Downregulation) Altered_Enzyme_Activity->Synthesis_Enzyme Altered_Enzyme_Activity->Conversion_Enzyme Experimental Workflow cluster_samples Sample Collection Healthy_Cohort Healthy Cohort (n=50) Sample_Processing Sample Processing (Homogenization/Lysis) Healthy_Cohort->Sample_Processing Diseased_Cohort Diseased Cohort (n=50) Diseased_Cohort->Sample_Processing Metabolite_Extraction Metabolite Extraction (Protein Precipitation) Sample_Processing->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantification) Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Statistical Comparison) LC_MS_Analysis->Data_Analysis Results Results (Fold Change, p-value) Data_Analysis->Results

References

Validating Enzyme Kinetics for the Synthesis of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of enzyme kinetics is a cornerstone of reliable and reproducible research. This guide provides a comparative framework for the kinetic analysis of enzymes potentially involved in the synthesis of (3S)-3-isopropenyl-6-oxoheptanoyl-CoA, a specialized metabolite likely originating from isoprenoid metabolism.

While the precise enzymatic pathway for the synthesis of this compound is not yet fully elucidated in publicly available literature, its chemical structure strongly suggests a biosynthetic route involving two key enzyme classes: terpene cyclases and acyl-CoA synthetases. This guide will, therefore, focus on the validation of kinetics for these enzyme families, presenting a hypothetical pathway for the target molecule and offering a comparative analysis of known kinetic parameters for representative enzymes.

Hypothetical Biosynthetic Pathway of this compound

The proposed pathway commences with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the action of a terpene cyclase, followed by oxidative modifications and final activation to a CoA thioester.

Biosynthetic Pathway of this compound cluster_0 Isoprenoid Precursors cluster_1 Terpene Backbone Synthesis cluster_2 Oxidative Modification cluster_3 CoA Thioesterification IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) Terpene_Cyclase Terpene Cyclase GPP->Terpene_Cyclase Acyclic_Monoterpene Acyclic Monoterpene (e.g., Myrcene) Terpene_Cyclase->Acyclic_Monoterpene Oxidation_Enzymes Oxidoreductases (e.g., P450s, Dehydrogenases) Acyclic_Monoterpene->Oxidation_Enzymes β-oxidation like steps Oxo_acid (3S)-3-Isopropenyl-6-oxoheptanoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Oxo_acid->Acyl_CoA_Synthetase + CoA + ATP Oxidation_Enzymes->Oxo_acid Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule

Caption: Hypothetical pathway for this compound synthesis.

Comparative Kinetics of Terpene Cyclases

Terpene cyclases catalyze the formation of the diverse carbon skeletons of terpenes from acyclic isoprenoid pyrophosphates. The kinetic parameters of these enzymes can vary significantly depending on the specific enzyme, substrate, and reaction conditions.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
(+)-Limonene SynthaseCitrus sinensisGPP13.1--[1]
Bornyl Diphosphate SynthaseSalvia officinalisGPP1.4--[1]
5-epi-aristolochene Synthase (TEAS)Nicotiana tabacumFPP~5~0.05~10,000[2]
Amorphadiene SynthaseArtemisia annuaFPP~1.5~0.03~20,000[2]

Comparative Kinetics of Acyl-CoA Synthetases

Acyl-CoA synthetases activate carboxylic acids by converting them to their corresponding CoA thioesters, a critical step for their participation in various metabolic pathways. Their kinetic properties are dependent on the chain length and saturation of the fatty acid substrate.

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Long-chain Acyl-CoA Synthetase 1 (ACSL1)Rattus norvegicusPalmitate (16:0)20-100-[3]
Long-chain Acyl-CoA Synthetase 1 (ACSL1)Rattus norvegicusOleate (18:1)10-50-[3]
Medium-chain Acyl-CoA SynthetasePseudomonas sp.Octanoate (8:0)~100-[4]
Short-chain Acyl-CoA SynthetaseSaccharomyces cerevisiaeAcetate (2:0)~200-[4]

Experimental Protocols for Kinetic Validation

A general workflow for the validation of enzyme kinetics is depicted below. This involves enzyme purification, characterization of reaction conditions, determination of kinetic parameters, and data analysis.

Experimental Workflow for Enzyme Kinetic Validation cluster_0 Enzyme Preparation cluster_1 Assay Development & Optimization cluster_2 Kinetic Measurements cluster_3 Data Analysis Expression Gene Expression (e.g., E. coli) Purification Protein Purification (e.g., Chromatography) Expression->Purification Purity_Check Purity & Concentration (SDS-PAGE, Bradford) Purification->Purity_Check Condition_Opt Optimize Conditions (pH, Temp, Co-factors) Purity_Check->Condition_Opt Linearity Determine Linear Range (Time, Enzyme Conc.) Condition_Opt->Linearity Substrate_Variation Vary Substrate Concentration Linearity->Substrate_Variation Initial_Velocity Measure Initial Velocities Substrate_Variation->Initial_Velocity Plotting Plot Data (Michaelis-Menten) Initial_Velocity->Plotting Parameter_Calc Calculate Kinetic Parameters (Km, Vmax, kcat) Plotting->Parameter_Calc

Caption: General workflow for validating enzyme kinetics.

Protocol 1: Kinetic Analysis of a Terpene Cyclase using GC-MS

This protocol is adapted for the analysis of volatile terpene products.[2]

1. Reagents and Materials:

  • Purified terpene cyclase

  • Substrate: Geranyl pyrophosphate (GPP) or Farnesyl pyrophosphate (FPP)

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT

  • Organic Solvent (for extraction): e.g., Hexane or Ethyl Acetate containing an internal standard (e.g., isobutylbenzene or n-dodecane)

  • 2 mL glass GC vials with screw caps and septa

2. Assay Procedure:

  • Prepare a reaction master mix containing the assay buffer and the purified enzyme at the desired concentration (determined from linearity experiments).

  • Aliquots of the master mix are dispensed into the GC vials.

  • Initiate the reaction by adding varying concentrations of the substrate (GPP or FPP) to each vial. The final reaction volume is typically 100-500 µL.

  • Incubate the reactions at the optimal temperature for a time within the linear range (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of the organic solvent containing the internal standard.

  • Vortex vigorously for 30-60 seconds to extract the terpene products into the organic phase.

  • Centrifuge briefly to separate the phases.

  • The upper organic layer is then directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

3. GC-MS Analysis:

  • Column: A non-polar column (e.g., DB-5ms or HP-5ms) is typically used for terpene analysis.

  • Injection: 1 µL of the organic phase is injected.

  • Temperature Program: An appropriate temperature gradient is used to separate the terpene products. A typical program might be: initial temperature of 60°C, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry: Operated in full scan mode to identify the products based on their mass spectra and retention times compared to authentic standards. Quantification is performed using selected ion monitoring (SIM) mode for higher sensitivity.

4. Data Analysis:

  • The peak area of each product is normalized to the peak area of the internal standard.

  • A standard curve for each major product is generated using authentic standards to convert the normalized peak areas to product concentrations.

  • The initial velocity (v) is calculated for each substrate concentration ([S]).

  • The data (v vs. [S]) are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax.

  • The catalytic constant (kcat) is calculated from Vmax and the enzyme concentration.

Protocol 2: Kinetic Analysis of an Acyl-CoA Synthetase using a Spectrophotometric Coupled Assay

This continuous spectrophotometric assay is suitable for many acyl-CoA synthetases.[4]

1. Reagents and Materials:

  • Purified acyl-CoA synthetase

  • Substrates: Carboxylic acid (e.g., (3S)-3-isopropenyl-6-oxoheptanoic acid), Coenzyme A (CoA), and ATP

  • Coupling Enzymes: Pyrophosphatase, Myokinase, Pyruvate Kinase, and Lactate Dehydrogenase

  • Coupling Substrates and Co-factors: Phosphoenolpyruvate (PEP) and NADH

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT

2. Assay Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, all coupling enzymes, PEP, and NADH.

  • Add a fixed, saturating concentration of two of the three main substrates (e.g., CoA and ATP) and the purified acyl-CoA synthetase.

  • Equilibrate the mixture to the optimal temperature in a spectrophotometer.

  • Initiate the reaction by adding the third substrate (the one to be varied, e.g., the carboxylic acid) at different concentrations.

  • The activity of the acyl-CoA synthetase is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Record the change in absorbance over time.

3. Data Analysis:

  • The initial velocity (v) for each substrate concentration is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The stoichiometry of the coupled reaction (2 molecules of NADH oxidized per molecule of acyl-CoA formed) must be taken into account.

  • Plot the initial velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax for the varied substrate.

  • Repeat the experiment by varying the concentrations of the other two substrates (while keeping the others at saturation) to determine their respective Km values.

By employing these methodologies and comparing the obtained kinetic data with the values for well-characterized enzymes presented in this guide, researchers can rigorously validate the kinetics of the enzymes involved in the synthesis of this compound and other novel metabolites.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to stringent safety and disposal protocols when handling (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA. Due to its nature as an organosulfur compound and a thioester, specific handling and disposal considerations are paramount to ensure laboratory safety and environmental compliance.

I. Pre-Disposal Safety and Handling

Before beginning the disposal process, ensure all appropriate personal protective equipment (PPE) is in use. This includes, but is not limited to, nitrile gloves, safety glasses or goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound.

  • Waste Identification and Segregation :

    • Treat all materials contaminated with this compound as hazardous chemical waste.

    • Do not mix this waste stream with other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization :

    • Select a waste container that is compatible with the chemical nature of the compound. A high-density polyethylene (HDPE) or glass container is generally suitable for this type of waste.

    • Ensure the container is in good condition, free from leaks, and has a secure, tightly sealing cap.[1]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[1] If the waste is in a solution, list all components and their approximate percentages.

  • Waste Accumulation :

    • For neat (undissolved) compound or small quantities (<50 mL of solution):

      • Carefully transfer the waste into the designated hazardous waste container.

      • If dealing with a solid, sweep it carefully onto a paper or into a weigh boat before transferring to the container to minimize dust.

    • For larger liquid quantities (>50 mL of solution):

      • If the compound is in a volatile organic solvent, it should be collected in a container designated for flammable liquid waste.

      • Aqueous solutions should be collected in a separate, compatible container. Do not dispose of aqueous solutions containing this compound down the drain.

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of the laboratory personnel.[1]

  • Final Disposal :

    • Once the waste container is full or is no longer needed, arrange for its collection by your institution's licensed hazardous waste contractor.

    • Complete all necessary waste pickup request forms, providing an accurate description of the contents.[1]

III. Data Presentation: Waste Profile

For clear communication with EHS personnel and waste contractors, the following table summarizes the key characteristics of this compound waste.

PropertyValue / Description
Chemical Name This compound
Molecular Formula C₃₁H₅₀N₇O₁₈P₃S
Chemical Class Fatty Acyl CoA, Thioester, Organosulfur Compound
Physical State Typically a solid or in solution, depending on experimental use.
Primary Hazards Assumed to be a potential irritant. As an organosulfur compound, it may have a strong odor. The full toxicological properties are not known.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.
Recommended PPE Nitrile gloves, safety glasses/goggles, laboratory coat.
Disposal Method Collection as hazardous chemical waste for incineration by a licensed contractor. Do not dispose down the drain or in regular trash.

IV. Experimental Protocols and Visualizations

While specific experimental protocols involving this compound are proprietary to individual research labs, the disposal workflow remains consistent. The following diagram illustrates the logical steps for proper disposal.

G start Start: Waste Generation (this compound) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form 2. Assess Waste Form ppe->assess_form solid Solid or Small Liquid Quantity (<50mL) assess_form->solid Solid / Small Liquid large_liquid Large Liquid Quantity (>50mL) assess_form->large_liquid Large Liquid containerize 3. Select & Label Compatible Hazardous Waste Container solid->containerize large_liquid->containerize transfer 4. Transfer Waste to Container containerize->transfer seal_store 5. Securely Seal Container & Place in Satellite Accumulation Area transfer->seal_store request_pickup 6. Arrange for Pickup by Licensed Waste Contractor seal_store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific environmental health and safety guidelines and protocols.

References

Essential Safety and Operational Protocols for Handling (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE)

The minimum required PPE for handling (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA includes a lab coat, safety glasses with side shields, and disposable nitrile gloves.[1][2][3] Depending on the scale of the operation and the potential for splashes or aerosol generation, additional protective measures may be necessary.

Table 1: Recommended Personal Protective Equipment

Equipment Specification Purpose
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[2] A face shield should be worn over safety glasses or goggles if there is a significant splash hazard.[1][4]Protects eyes and face from splashes and aerosols.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling or direct immersion, consider double-gloving or using thicker, chemical-resistant gloves.[1] Always consult the glove manufacturer's chemical resistance guide.[4]Prevents skin contact with the chemical.
Body Protection A flame-resistant lab coat is recommended, especially if flammable solvents are in use.[2][3] Long pants and closed-toe shoes are mandatory.[1][2][5]Protects skin and clothing from spills.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. If aerosols may be generated and engineering controls are insufficient, a risk assessment should be performed to determine if a respirator is needed.[4]Protects against inhalation of aerosols.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Step 1 Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Step 2 Weighing Weighing Prepare Work Area->Weighing Step 3 Dissolving Dissolving Weighing->Dissolving Step 4 Reaction Reaction Dissolving->Reaction Step 5 Decontaminate Equipment Decontaminate Equipment Reaction->Decontaminate Equipment Step 6 Dispose of Waste Dispose of Waste Decontaminate Equipment->Dispose of Waste Step 7 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 8 Wash Hands Wash Hands Doff PPE->Wash Hands Step 9

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Gather Materials: Assemble all necessary chemicals, equipment, and PPE before starting.

    • Don PPE: Put on the appropriate personal protective equipment as outlined in Table 1.

    • Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.

  • Handling:

    • Weighing: If working with a solid form, weigh the compound in a fume hood or a ventilated balance enclosure to avoid inhaling any dust.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Reaction: Perform all reactions within a fume hood.

  • Cleanup and Disposal:

    • Decontaminate Equipment: Clean all glassware and equipment that came into contact with the chemical.

    • Dispose of Waste: Dispose of all waste, including empty containers and contaminated gloves, in accordance with institutional and local regulations for chemical waste.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

    • Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.[1]

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Pathway

G Waste Generated Waste Generated Segregate Waste Segregate Waste Waste Generated->Segregate Waste Contaminated Solids Contaminated Solids Chemical Waste Container Chemical Waste Container Contaminated Solids->Chemical Waste Container Liquid Waste Liquid Waste Liquid Waste->Chemical Waste Container Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container Segregate Waste->Contaminated Solids Solid Segregate Waste->Liquid Waste Liquid Segregate Waste->Sharps Sharp Label Container Label Container Chemical Waste Container->Label Container Sharps Container->Label Container Arrange for Pickup Arrange for Pickup Label Container->Arrange for Pickup

Caption: A logical flow for the proper segregation and disposal of waste.

Disposal Guidelines:

  • Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be collected in a designated, sealed container for chemical waste.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

  • Empty Containers: "Empty" containers may still retain chemical residue and should be disposed of as chemical waste.

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any known hazards.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

References

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Reactant of Route 1
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA
Reactant of Route 2
Reactant of Route 2
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

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